molecular formula C8H5ClN2O B189423 7-Chloro-4-hydroxyquinazoline CAS No. 31374-18-2

7-Chloro-4-hydroxyquinazoline

Numéro de catalogue: B189423
Numéro CAS: 31374-18-2
Poids moléculaire: 180.59 g/mol
Clé InChI: PMLONMIODRHERC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Chloro-4-hydroxyquinazoline is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-chloro-3H-quinazolin-4-one
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InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLONMIODRHERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286178
Record name 7-chloroquinazolin-4-ol
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31374-18-2
Record name 31374-18-2
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Record name 7-chloroquinazolin-4-ol
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Record name 7-CHLORO-3H-QUINAZOLIN-4-ONE
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Foundational & Exploratory

7-Chloro-4-hydroxyquinazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinazoline. It includes a detailed summary of its known quantitative data, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound, also known as 7-chloroquinazolin-4(3H)-one, is a heterocyclic organic compound with the chemical formula C₈H₅ClN₂O. The following tables summarize its key physicochemical properties based on available data.

Identifier Value
CAS Number 31374-18-2
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance Solid
Property Value Notes
Melting Point > 280 °CData for the related compound 6-Nitro-7-Chloro-4-Hydroxy quinazoline.[1] A specific experimental melting point for this compound is not readily available in the public domain.
Boiling Point 359.887 °C at 760 mmHg
Density 1.5 g/cm³
Solubility Not availableSpecific quantitative solubility data in common organic solvents is not readily available.[1] However, quinazoline derivatives' solubility can vary, with some showing solubility in solvents like N,N-dimethylformamide (DMF).
pKa Not availableExperimental pKa data is not readily available. Computational methods can be used to predict pKa values for quinazoline derivatives.
logP Not availableExperimental logP data is not readily available.
Refractive Index 1.71
Flash Point 171.454 °C

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of 2-amino-4-chlorobenzoic acid with formamide.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Formamide

  • Deionized water

  • Nitrogen gas

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is placed in a round-bottom flask.

  • The reaction vessel is aerated with nitrogen gas.

  • The mixture is stirred and heated under reflux at 160 °C for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to 80 °C.

  • Deionized water is added to the cooled reaction mixture.

  • The mixture is then further cooled to -5 °C over a period of 1 hour to precipitate the product.

  • The solid product is collected by filtration, washed with cold deionized water, and dried to yield this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: Determination of the melting point can be used as an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound from 2-amino-4-chlorobenzoic acid.

Synthesis_Workflow 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid Reaction Condensation (Reflux, 160°C) 2-amino-4-chlorobenzoic_acid->Reaction Formamide Formamide Formamide->Reaction Product This compound Reaction->Product Purification Precipitation & Filtration Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with specific biological signaling pathways. However, the quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this compound, such as 7-chloro-6-nitro-4-hydroxyquinazoline, are utilized as key intermediates in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases through the inhibition of specific enzymes.[2] Further research is required to elucidate the specific biological targets and mechanisms of action of the parent this compound.

References

7-Chloro-4-hydroxyquinazoline: A Core Moiety in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydroxyquinazoline serves as a pivotal scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably in the realm of oncology. Its rigid bicyclic system, substituted with a reactive chlorine atom and a hydroxyl group, provides a versatile platform for the synthesis of potent and selective enzyme inhibitors. This document provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and biological significance of this compound, with a particular focus on its role as a precursor to kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and compound characterization.

PropertyValueReference
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
CAS Number 31374-18-2[1]
Appearance Typically a solid powder
Hazard Irritant[1]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various substituted quinazolines. The general synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

General Synthesis of 4-Hydroxyquinazolines

A common route to the quinazoline core involves the reaction of an anthranilic acid derivative with a source of formamide, such as formamidine acetate, often in a high-boiling point solvent like ethylene glycol monomethyl ether. This cyclization reaction forms the 4-hydroxyquinazoline ring system.

Illustrative Synthesis of a 4-Chloroquinazoline Intermediate

The conversion of the 4-hydroxy group to a chlorine atom is a critical step in creating a reactive intermediate for further functionalization, particularly for the synthesis of kinase inhibitors like gefitinib. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline from 7-Fluoro-4-hydroxyquinazoline (Illustrative Example)

This protocol is adapted from a patented synthesis and illustrates the general steps for the preparation of a related quinazoline intermediate.[2]

  • Nitration of 7-Fluoro-4-hydroxyquinazoline: The starting material, 7-fluoro-4-hydroxyquinazoline, is subjected to nitration to introduce a nitro group at the 6-position. This step often involves the use of a nitrating agent in a suitable solvent. The resulting product, 7-fluoro-6-nitro-4-hydroxyquinazoline, may contain isomers that require purification.[2]

  • Purification: The crude product from the nitration step is purified to remove isomers and obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.[2]

  • Chlorination: The purified 7-fluoro-6-nitro-4-hydroxyquinazoline is treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-fluoro-6-nitroquinazoline.[2]

G cluster_synthesis General Synthetic Workflow start 2-Amino-4-chlorobenzoic Acid (Starting Material) intermediate1 This compound start->intermediate1 Cyclization with Formamidine Acetate final_product Substituted 4-Aminoquinazoline (e.g., Kinase Inhibitor) intermediate1->final_product 1. Chlorination (e.g., SOCl₂) 2. Nucleophilic Substitution with an Amine

A generalized synthetic workflow for producing substituted 4-aminoquinazolines.

Biological Significance and Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The 4-aminoquinazoline moiety is particularly effective at targeting the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have been shown to inhibit several key signaling pathways implicated in cell proliferation, survival, and metastasis. For instance, gefitinib, an EGFR tyrosine kinase inhibitor, competitively binds to the ATP-binding site of EGFR, thereby blocking autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[3] Other substituted quinazolines have demonstrated inhibitory activity against kinases such as p21-activated kinase 4 (PAK4), affecting pathways like PAK4/LIMK1/cofilin and PAK4/MMP2.[4]

G cluster_pathway Generalized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Downstream Phosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Leads to

Inhibition of a receptor tyrosine kinase signaling pathway by a quinazoline derivative.

Applications in Drug Discovery

The versatility of the this compound core allows for the generation of extensive compound libraries for screening against various therapeutic targets. Its derivatives have been investigated for a range of biological activities, including:

  • Anticancer Agents: As inhibitors of EGFR, PAK4, and other kinases.[3][4][5]

  • Antimicrobial Agents: Some quinazoline derivatives have shown potential as antibacterial and antifungal compounds.[6][7]

  • Antimalarial Drugs: The related 7-chloroquinoline core is fundamental to drugs like chloroquine.[8]

The continued exploration of this scaffold is a promising avenue for the discovery of novel therapeutics for a variety of diseases.

References

An In-depth Technical Guide to 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline, a key heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Due to its versatile chemical nature, it is a foundational building block in the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the synthesis of prominent pharmaceuticals.

Chemical Identity and Structure

This compound exists in a tautomeric equilibrium with its more stable keto form, 7-chloro-3H-quinazolin-4-one. The quinazolinone tautomer is the predominantly represented structure in the literature and chemical databases.

  • Preferred IUPAC Name: 7-chloro-3H-quinazolin-4-one[1]

  • Synonyms: this compound, 7-Chloroquinazolin-4-ol, 7-Chloro-4(3H)-quinazolone[1]

  • CAS Number: 31374-18-2[1]

  • Molecular Formula: C₈H₅ClN₂O[1]

  • Molecular Weight: 180.59 g/mol [1]

The chemical structure is depicted below:

Chemical structure of 7-chloro-3H-quinazolin-4-one

Figure 1: Chemical structure of 7-chloro-3H-quinazolin-4-one.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 7-chloro-3H-quinazolin-4-one.

PropertyValueSource
Melting Point251-253 °CChemicalBook
Boiling Point (Predicted)331.7 ± 44.0 °CChemicalBook
Density (Predicted)1.50 ± 0.1 g/cm³ChemicalBook
pKa (Predicted)0.36 ± 0.20ChemicalBook
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
AppearanceOff-white to light brown solidChemicalBook

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 2-amino-4-chlorobenzoic acid with a formylating agent.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Formamidine Acetate

This method provides a straightforward and efficient synthesis of 7-chloro-4(3H)-quinazolinone.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamidine acetate

  • Microwave reactor

  • Water

Procedure:

  • In a 100 ml flask suitable for microwave synthesis, thoroughly mix 10 g of 2-amino-4-chlorobenzoic acid with 8 g of formamidine acetate (1.3 equivalents).

  • Place the flask in a microwave reactor and irradiate at 60% power for 4 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 30 ml of water to the reaction mixture and stir to precipitate the product.

  • Collect the solid product by filtration.

  • The resulting product is 7-chloro-4(3H)-quinazolinone. This procedure has been reported to yield approximately 10 g (95% yield).

Role in Drug Discovery and Development

While this compound itself has not been reported to possess significant intrinsic biological activity, it is a crucial intermediate in the synthesis of potent and clinically significant drugs, particularly kinase inhibitors used in cancer therapy. Its structure serves as a versatile scaffold that can be further functionalized to achieve high-affinity binding to therapeutic targets.

Case Study: Synthesis of Afatinib

Afatinib (Gilotrif®) is an irreversible kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) family and is used in the treatment of non-small cell lung cancer. The synthesis of Afatinib highlights the importance of this compound as a starting material.

The following diagram illustrates the initial steps in the synthesis of Afatinib, starting from a derivative of this compound.

Afatinib_Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_intermediate2 Chlorination cluster_final_intermediate Core Structure Assembly 2_amino_4_chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid 7_chloro_6_nitro 7-Chloro-6-nitroquinazolin-4(3H)-one 2_amino_4_chlorobenzoic_acid->7_chloro_6_nitro 1. Formylation/Cyclization 2. Nitration 4_7_dichloro 4,7-Dichloro-6-nitroquinazoline 7_chloro_6_nitro->4_7_dichloro Chlorinating Agent (e.g., SOCl₂ or POCl₃) afatinib_core N-(3-chloro-4-fluorophenyl)-7-chloro- 6-nitroquinazolin-4-amine 4_7_dichloro->afatinib_core 3-Chloro-4-fluoroaniline

Diagram 1: Initial steps in the synthesis of Afatinib core structure.

This synthetic pathway demonstrates how the this compound scaffold, after nitration and chlorination, is coupled with other building blocks to construct the complex architecture of the final drug molecule. The presence and position of the chloro group are critical for the subsequent chemical transformations and ultimately for the biological activity of the resulting drug.

Conclusion

This compound is a compound of significant interest not for its inherent biological effects, but for its enabling role in medicinal chemistry and drug development. As a readily accessible and versatile intermediate, it provides a robust starting point for the synthesis of a new generation of targeted therapies. A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working on the discovery and development of novel pharmaceuticals.

References

Tautomerism of 7-Chloro-4-hydroxyquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric properties of 7-Chloro-4-hydroxyquinazoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its behavior based on well-established principles of tautomerism in the parent 4-quinazolone and 4-quinolone heterocyclic systems. This guide covers the theoretical basis of the tautomeric equilibrium, predicted stability of tautomers, hypothetical experimental protocols for characterization, and expected spectroscopic signatures.

Introduction to Tautomerism in 4-Quinazolinone Systems

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The chemical reactivity and therapeutic efficacy of these molecules are significantly influenced by tautomerism.[1] For this compound, the primary tautomeric relationship is the lactam-lactim equilibrium. This involves the interconversion between the amide-like 7-chloroquinazolin-4(3H)-one (lactam) form and the enol-like This compound (lactim) form.

The position of this equilibrium is critical as it affects the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution, which are key determinants of its interaction with biological targets. Generally, for 4(3H)-quinazolinones, the lactam form is predominantly favored in both the solid state and in most solutions.[1]

The Tautomeric Equilibrium of this compound

The lactam-lactim tautomerism of this compound involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Predicted Predominant Tautomer

Based on extensive studies of analogous 4-quinolone and 4-quinazolone systems, the lactam form (7-chloroquinazolin-4(3H)-one) is predicted to be the more stable and therefore predominant tautomer.[1][2] The greater stability of the lactam form is attributed to the energetically favorable amide resonance within the pyrimidinone ring.

The presence of an electron-withdrawing chlorine atom at the 7-position is expected to influence the electronic properties of the quinazoline ring system but is unlikely to shift the equilibrium significantly towards the lactim form. Computational studies on related systems can provide a more quantitative insight into this preference.

Quantitative Analysis of Tautomer Stability (Based on Analogous Systems)

Table 1: Predicted Relative Energies of Tautomers

TautomerFormPredicted Relative Energy (kcal/mol)Predicted Stability
7-Chloroquinazolin-4(3H)-oneLactam0 (Reference)Most Stable
This compoundLactim> 5Less Stable
Note: The relative energy is an educated estimation based on computational data for the parent 4-hydroxyquinazoline and substituted 4-quinolones.[1][3]

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for a hypothetical study to synthesize and characterize the tautomerism of this compound.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a substituted anthranilic acid derivative.[4]

Protocol:

  • Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one:

    • To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in pyridine (10 volumes), add benzoyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry to obtain 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one:

    • Reflux a mixture of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol for 8-10 hours.

    • Cool the reaction mixture and filter the resulting solid.

    • Recrystallize the product from ethanol to yield 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one.

This protocol is adapted from a synthesis of 3-substituted 7-chloro-2-phenylquinazolin-4(3H)-ones.[4] A simpler, non-substituted at the 2-position, this compound would require a different cyclization agent in Step 1, such as formamide or triethyl orthoformate.

synthesis_workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation start 2-Amino-4-chlorobenzoic Acid reagent1 Benzoyl Chloride, Pyridine product1 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one reagent1->product1 Cyclization reagent2 Hydrazine Hydrate, Ethanol product2 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one product1->product2 Intermediate reagent2->product2 Ring Transformation

Caption: Hypothetical synthesis workflow for a 7-chloro-quinazolinone derivative.

Spectroscopic Characterization

The tautomeric forms of this compound can be distinguished using various spectroscopic techniques.

4.2.1. NMR Spectroscopy

  • 1H NMR: The lactam form is expected to show a broad singlet for the N-H proton, typically downfield (>10 ppm). The lactim form would exhibit a sharp singlet for the O-H proton, with its chemical shift being solvent-dependent.

  • 13C NMR: The most significant difference would be the chemical shift of the C4 carbon. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of an enol system and will resonate further upfield.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d6)

TautomerProton (Position)Predicted 1H Shift (ppm)Carbon (Position)Predicted 13C Shift (ppm)
7-Chloroquinazolin-4(3H)-one (Lactam)N-H (3)> 11.0 (broad)C4> 160
This compound (Lactim)O-H (4)9.0 - 10.0 (sharp)C4< 155
Note: These are predicted values based on data for similar quinazolinone and quinolone structures.

4.2.2. Infrared (IR) Spectroscopy

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1680 cm-1.[5]

  • Lactim Form: This form would lack the strong C=O stretch and instead show a broad O-H stretching band in the region of 3200-3600 cm-1.

4.2.3. UV-Vis Spectroscopy

The two tautomers are expected to have distinct absorption spectra due to differences in their conjugated systems. This can be used to study the tautomeric equilibrium in different solvents.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in the desired solvent (e.g., ethanol, acetonitrile, buffered aqueous solution).

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity in different solvents to infer the position of the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the tautomeric form in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol, DMF).

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and unequivocally identify the tautomeric form present in the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization uv UV-Vis Spectroscopy purification->uv Characterization xray X-ray Crystallography purification->xray Characterization

Caption: General experimental workflow for tautomerism investigation.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the lactam form, 7-chloroquinazolin-4(3H)-one, predicted to be the overwhelmingly predominant tautomer under most conditions. This prediction is based on the well-established behavior of the parent 4-quinazolone and 4-quinolone ring systems. For drug development professionals, a thorough understanding and confirmation of the predominant tautomeric form are essential for accurate structure-activity relationship (SAR) studies, prediction of physicochemical properties, and the design of effective therapeutic agents. The experimental protocols outlined in this guide provide a framework for the definitive characterization of the tautomeric nature of this and related quinazolinone derivatives.

References

Spectroscopic Profile of 7-Chloro-4-hydroxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chloro-4-hydroxyquinazoline (and its tautomer, 7-chloro-3,4-dihydro-4-oxoquinazoline or 7-chloroquinazolin-4(3H)-one). This key intermediate in pharmaceutical research is presented with its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to facilitate its synthesis and characterization.

Introduction

This compound is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Accurate and reproducible spectroscopic data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of research and development in drug discovery. This guide aims to be a central resource for scientists working with this molecule.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
CAS Number 31374-18-2
Appearance Off-white to light brown solid
Tautomerism Exists in equilibrium with its keto form, 7-chloro-3,4-dihydro-4-oxoquinazoline. The solid state predominantly exists as the keto tautomer.

Spectroscopic Data

The structural elucidation of this compound relies on the collective interpretation of various spectroscopic techniques. The following sections detail the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following data are for the tautomeric form, 7-chloro-3,4-dihydro-4-oxoquinazoline.

¹H NMR (Proton NMR) Data

A proton NMR spectrum of 7-chloro-3,4-dihydro-4-oxoquinazoline in acetone-d₆ shows a characteristic broad singlet at approximately 11.82 ppm, which is attributed to the N-H proton.[1]

¹³C NMR (Carbon NMR) Data

Currently, publicly available, experimentally determined ¹³C NMR data for this compound is limited. Researchers are encouraged to acquire this data as part of their characterization process.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of solid 7-chloro-3,4-dihydro-4-oxoquinazoline was recorded using a KBr pellet.[1]

Wavenumber (cm⁻¹)Assignment
3031Aromatic C-H stretch
2964, 2919N-H stretch
1714C=O stretch (carbonyl)
1693C=N stretch
1655, 1606C=C aromatic ring stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 7-chloro-3,4-dihydro-4-oxoquinazoline, electrospray ionization (ESI+) was used.[1]

m/zAssignment
181.2, 183.2[M+H]⁺

The presence of two peaks for the molecular ion plus a proton is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.

Synthesis of 7-chloro-3,4-dihydro-4-oxoquinazoline

A mixture of 2-amino-4-chlorobenzoic acid and formamide is refluxed at 160 °C. After cooling, water is added, and the resulting precipitate is filtered, washed with water, and dried to yield the product.[1]

Synthesis_Workflow reagents 2-Amino-4-chlorobenzoic acid + Formamide reflux Reflux at 160°C reagents->reflux Heat workup Cool, add H₂O, filter, wash, dry reflux->workup Reaction complete product 7-chloro-3,4-dihydro-4-oxoquinazoline workup->product

Synthesis of 7-chloro-3,4-dihydro-4-oxoquinazoline.
NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the 7-chloro-3,4-dihydro-4-oxoquinazoline sample.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction: For Electron Impact (EI) ionization, introduce a small amount of the solid sample via a direct insertion probe. For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ion source (EI or ESI) and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Procedure: For EI, the sample is vaporized by heating and then ionized by a beam of electrons. For ESI, the sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gaseous ions. The ions are then separated by their mass-to-charge ratio (m/z).

Spectroscopic_Analysis_Workflow cluster_sample Sample Characterization cluster_techniques Spectroscopic Techniques cluster_data Data Analysis sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Workflow for Spectroscopic Analysis.

References

Biological Activity Screening of 7-Chloro-4-hydroxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-4-hydroxyquinazoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its analogs. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Quinazoline and its oxidized form, quinazolinone, are important classes of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the pharmacological activity of its derivatives.[1] The presence of a chlorine atom at the 7-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form (4(3H)-quinazolinone), has been shown to be a key feature in a variety of bioactive molecules. These compounds have been investigated for their potential as therapeutic agents in diverse disease areas, most notably in oncology and infectious diseases. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives.

Anticancer Activity

Derivatives of this compound have been extensively evaluated for their antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).

Antiproliferative Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 or GI50 values.

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5d CCRF-CEM (Leukemia)0.6[2][3]
HuT78 (Lymphoma)0.4 - 8[2]
CaCo-2 (Colon Carcinoma)> 10[2]
MCF-7 (Breast Carcinoma)15.6[2]
7-chloroquinoline-benzimidazole hybrid 12d CCRF-CEM (Leukemia)1.1[2][3]
HuT78 (Lymphoma)0.4 - 8[2]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 CCRF-CEM (Leukemia)0.55 - 2.74[3]
MBHA/7-chloroquinoline hybrid 14 MCF-7 (Breast Carcinoma)4.60[3]
N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (2b) SARS-CoV-2-[4]
Compound B1 (4-Hydroxyquinazoline derivative) HCT-15 (Colon Carcinoma)IC50 = 33.45 ± 1.79[5][6]
HCC1937 (Breast Carcinoma)IC50 = 34.29 ± 2.68[5][6]
MDA-MB-231 (Breast Carcinoma)More potent than Olaparib[5][6]
Olaparib (Reference) HCT-15 (Colon Carcinoma)IC50 = 45.53 ± 3.13[5][6]
HCC1937 (Breast Carcinoma)IC50 = 37.07 ± 1.89[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.[6]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.[6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow
Signaling Pathways in Cancer

Certain 4-hydroxyquinazoline derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5][6] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal phenotype, resulting in cancer cell death.[5]

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_3 Cellular Outcome DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest PARP1->Cell_Cycle_Arrest inhibition leads to BER->DNA_Damage repairs Quinazoline_Derivative This compound Derivative (e.g., B1) Quinazoline_Derivative->PARP1 inhibits

PARP Inhibition Signaling Pathway

Derivatives of the 7-chloroquinazoline scaffold have been designed as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain analogs have shown inhibitory activity against c-Src and p21-activated kinase 4 (PAK4), which are involved in cell proliferation, migration, and survival.[2][7]

Antimicrobial Activity

The this compound core has also been incorporated into molecules with significant antimicrobial properties, including antibacterial and antifungal activities.

Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of this compound derivatives.

Compound/DerivativeMicroorganismActivity (MIC/MFC in µg/mL)Reference
7-chloro-4-arylhydrazonequinoline 4a Rhodutorula glutinisMIC = 25, MFC = 50[8]
7-chloro-4-arylhydrazonequinoline 4o Rhodutorula glutinisMIC comparable to fluconazole (32)[8]
Quinazolinone based isoxazole 4d Bacterial & Fungal StrainsMIC = 0.012 µM[9]
Quinazolinone based isoxazoline 6d Bacterial & Fungal StrainsMIC = 0.012 µM[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains using the broth microdilution method.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Perform serial dilution of test compound B->C D Incubate under appropriate conditions C->D E Determine MIC by visual inspection D->E

MIC Determination Experimental Workflow

Synthesis

The synthesis of this compound and its derivatives often starts from appropriately substituted anthranilic acids. A general synthetic scheme is presented below.

Synthesis_Workflow A 2-Amino-4-chlorobenzoic acid B Reaction with reagent (e.g., formamide) A->B C Cyclization B->C D This compound C->D E Further derivatization D->E F Target bioactive molecules E->F

General Synthesis Workflow

Conclusion

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, often through the inhibition of critical cellular enzymes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this promising chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

7-Chloro-4-hydroxyquinazoline: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-hydroxyquinazoline scaffold has emerged as a significant fragment in contemporary drug discovery, demonstrating remarkable versatility and potential across a range of therapeutic targets. Its rigid bicyclic structure, coupled with the specific placement of the chloro and hydroxyl groups, provides a unique foundation for the development of potent and selective inhibitors, particularly in the fields of oncology and inflammation. This technical guide delves into the core aspects of this compound as a drug discovery fragment, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to a Privileged Scaffold

The quinazoline core is a well-established pharmacophore found in numerous approved drugs. The specific substitution pattern of this compound offers distinct advantages for fragment-based drug design. The chlorine atom at the 7-position can occupy a hydrophobic pocket in target proteins, enhancing binding affinity and selectivity. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) provides a crucial hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of kinases and other key residues in enzyme active sites. This combination of features makes it an ideal starting point for the elaboration of more complex and potent drug candidates.

Key Biological Targets and Therapeutic Areas

Research has predominantly focused on the application of this compound derivatives as inhibitors of protein kinases and enzymes involved in DNA repair.

  • Oncology: A primary area of investigation is the development of anticancer agents. Derivatives of this scaffold have shown potent activity against various cancer cell lines by targeting key signaling proteins.

    • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors. The 7-chloro substitution has been explored to optimize potency and selectivity for both wild-type and mutant forms of EGFR, which are implicated in non-small-cell lung cancer (NSCLC) and other solid tumors.

    • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: More recently, the this compound core has been identified as a promising fragment for the development of PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

  • Inflammation and Analgesia: The quinazolinone core is also associated with anti-inflammatory and analgesic properties. Derivatives have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various derivatives incorporating the this compound scaffold.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
B1 4-Hydroxyquinazoline derivativeHCT-15 (colorectal carcinoma)2.89 ± 0.78[1]
HCC1937 (breast carcinoma)3.26 ± 0.38[1]
IN17 4-Hydroxyquinazoline scaffoldHCT-15 (colorectal carcinoma)33.45 ± 1.79[1]
HCC1937 (breast carcinoma)34.29 ± 2.68[1]
Olaparib (Control) PARP InhibitorHCT-15 (colorectal carcinoma)45.53 ± 3.13[1]
HCC1937 (breast carcinoma)37.07 ± 1.89[1]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeInhibition MetricValueReference
B1 PARP1IC5063.81 ± 2.12 nM[1]
IN17 PARP1IC500.47 ± 0.0032 µM[1]
38 PAK4Ki0.006 µM

Table 3: Anti-inflammatory and Analgesic Activity of 7-Chloro-2-phenylquinazolin-4(3H)-one Derivatives

Compound IDR-group on Schiff Base% Inhibition of Paw Edema (4h)Analgesic Activity (% Protection)Reference
Q 01 -H54.2155.10
Q 02 4-Cl60.1560.29
Q 03 4-F57.3258.12
Q 04 2-Cl58.6959.32
Q 05 2-OH52.1253.40
Q 06 4-OCH362.4563.26
Q 07 4-N(CH3)265.1366.32
Q 08 Furan50.1951.70
Q 09 4-NO255.9356.46
Q 10 4-OH53.6354.42
Diclofenac (Standard) -70.1171.42

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the this compound core and its derivatives, as well as for key biological assays.

Synthesis Protocols

1. Synthesis of 7-Chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

  • Reactants: 2-Amino-4-chlorobenzoic acid, Benzoyl chloride, Pyridine.

  • Procedure:

    • A mixture of 2-amino-4-chlorobenzoic acid (0.01 mol) and benzoyl chloride (0.01 mol) in pyridine (30 mL) is refluxed for 4-5 hours.

    • The reaction mixture is then cooled and poured into a 5% sodium bicarbonate solution.

    • The resulting solid is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol to yield pure 7-chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

2. Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one

  • Reactants: 7-Chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A mixture of 7-chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 6-8 hours.

    • The excess solvent is removed under reduced pressure.

    • The reaction mixture is cooled and poured into ice-cold water.

    • The separated solid is filtered, washed with water, and dried.

    • The product is recrystallized from ethanol.

3. General Procedure for the Synthesis of 7-Chloro-3-{[substituted]benzylideneamino}-2-phenylquinazolin-4(3H)-ones (Schiff Bases)

  • Reactants: 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one, various aromatic aldehydes, Glacial acetic acid, Ethanol.

  • Procedure:

    • An equimolar mixture of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is refluxed in ethanol (50 mL) containing a few drops of glacial acetic acid for 8-10 hours.

    • The reaction mixture is cooled, and the resulting solid is filtered and washed with a small amount of cold ethanol.

    • The product is dried and recrystallized from a suitable solvent (e.g., ethanol or DMF).

Biological Assay Protocols

1. In Vitro Kinase Inhibition Assay (Generic)

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Procedure:

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions in the assay buffer.

    • Add the kinase enzyme to the wells of a microplate.

    • Add the diluted test compound or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time at the optimal temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the desired reaction time.

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Calculate the IC50 value by plotting the normalized data against the logarithm of the compound concentration.

2. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

  • Principle: This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan in the paw of a rodent.

  • Procedure:

    • Animals (e.g., Wistar albino rats) are divided into control, standard (e.g., diclofenac sodium), and test groups.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds and the standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

    • Paw volumes are measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

3. Tail-Flick Test (Analgesic Activity)

  • Principle: This assay measures the pain response of an animal to a thermal stimulus and the ability of a compound to increase the pain threshold.

  • Procedure:

    • The basal reaction time of each animal to a radiant heat source focused on its tail is recorded using a tail-flick analgesiometer. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

    • The test compounds and a standard analgesic (e.g., diclofenac sodium) are administered.

    • The reaction time is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

    • The percentage increase in reaction time (analgesic activity) is calculated.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. 4-Anilinoquinazoline derivatives, including those with a 7-chloro substitution, are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation STAT->Proliferation Inhibitor 7-Chloro-4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 7-chloro-4-anilinoquinazoline derivatives.

PARP-Mediated DNA Repair Pathway

Poly (ADP-ribose) Polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately causing cell death through a concept known as synthetic lethality.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_hr Homologous Recombination (HR) DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits Replication_fork Replication Fork DNA_damage->Replication_fork leads to stalled fork PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes DSB DNA Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs lead to DSBs BER_complex Base Excision Repair (BER) Complex (XRCC1, LigIII, etc.) PAR->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair Replication_fork->DSB BRCA BRCA1/2 DSB->BRCA triggers Apoptosis Apoptosis / Cell Death DSB->Apoptosis In HR-deficient cells HR_repair HR Repair BRCA->HR_repair Inhibitor This compound PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality induced by this compound-based PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors for a range of clinically relevant targets. Its favorable physicochemical properties and versatile chemistry allow for extensive structure-activity relationship (SAR) exploration. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic applications beyond oncology and inflammation, and developing next-generation inhibitors that can overcome acquired drug resistance. The continued application of fragment-based drug discovery principles to this privileged scaffold holds great promise for the future of targeted therapies.

References

Preliminary Cytotoxicity of 7-Chloro-4-hydroxyquinazoline and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies concerning the 7-chloro-4-hydroxyquinazoline scaffold and its closely related analogs. While direct cytotoxic data for the parent compound, this compound, is not extensively available in publicly accessible literature, a significant body of research on its derivatives demonstrates the potent anticancer potential of this chemical class. This document will focus on the cytotoxic profiles of these derivatives, detailing the experimental methodologies employed, summarizing key quantitative findings, and illustrating the associated biological pathways.

The quinoline and quinazoline cores, particularly when substituted with a chlorine atom at the 7th position, are recognized as "privileged structures" in medicinal chemistry.[1] These scaffolds form the basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer properties.[1][2] Derivatives are often investigated for their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of various 7-chloro-4-substituted quinazoline and quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented below to offer a quantitative comparison of their potency. Lower values are indicative of greater cytotoxic potential.

Table 1: Cytotoxicity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

Compound IDCancer Cell LineGI50 (µM)
5dHuT78 (T-cell lymphoma)0.4
5dTHP-1 (acute monocytic leukemia)0.6
5dRaji (Burkitt lymphoma)4.3
5dCCRF-CEM (acute lymphoblastic leukemia)8.2
8dTHP-1 (acute monocytic leukemia)3.2
8dRaji (Burkitt lymphoma)3.8
8dCCRF-CEM (acute lymphoblastic leukemia)5.0
12dHuT78 (T-cell lymphoma)0.8

Data sourced from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids.[2]

Table 2: Cytotoxicity of 4-Hydroxyquinazoline and 7-Chloroquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
IN17 (4-Hydroxyquinazoline scaffold)HCT-15 (Colon Carcinoma)33.45 ± 1.79
IN17 (4-Hydroxyquinazoline scaffold)HCC1937 (Breast Carcinoma)34.29 ± 2.68
A32 (4-Hydroxyquinazoline derivative)HCT-15 (Colon Carcinoma)10.93 ± 0.71
A32 (4-Hydroxyquinazoline derivative)HCC1937 (Breast Carcinoma)11.35 ± 0.73
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 (µg/cm³)
7-chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon)0.314 - 4.65 (µg/cm³)
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)

Data compiled from studies on novel 4-hydroxyquinazoline derivatives and 7-chloro-4-quinolinylhydrazone derivatives.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cytotoxic evaluation of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, CCRF-CEM)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Induction Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 hours). Include a control group with no treatment.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway affected by this class of compounds.

G cluster_0 In Vitro Cytotoxicity Workflow A Cell Line Seeding (96-well plate) B Compound Treatment (Dose-response) A->B C Incubation (e.g., 48h, 72h) B->C D Viability Assay (e.g., MTT) C->D Primary Screening G Apoptosis Assay (Flow Cytometry) C->G Confirmatory/Mechanistic E Data Acquisition (Absorbance Reading) D->E F IC50 Calculation E->F H Mechanism of Action Studies F->H G->H

Caption: A generalized workflow for the in vitro cytotoxic evaluation of novel compounds.

G cluster_1 Apoptosis Signaling Pathway Compound 7-Chloro-quinazoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A plausible signaling pathway for apoptosis induction by quinazoline derivatives.

References

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of the Mechanisms of Action of 7-Chloro-4-hydroxyquinazoline Derivatives

For researchers and scientists engaged in drug development, the quinazoline scaffold represents a cornerstone of medicinal chemistry. While this compound itself is primarily recognized as a key synthetic intermediate, its structural motif is central to a diverse range of potent and selective inhibitors targeting critical pathways in oncology and beyond. This technical guide provides a comprehensive overview of the mechanisms of action for two prominent classes of therapeutics derived from this versatile core: Poly(ADP-ribose) polymerase (PARP) inhibitors and p21-activated kinase 4 (PAK4) inhibitors.

The Role of this compound as a Chemical Scaffold

This compound serves as a foundational building block in the synthesis of more complex, biologically active molecules. Its inherent chemical properties, including the presence of reactive sites amenable to substitution, allow for the systematic modification and optimization of its derivatives to achieve high affinity and selectivity for specific biological targets. The exploration of this chemical space has led to the discovery of potent inhibitors of key enzymes involved in cellular signaling, DNA repair, and cell cycle regulation.

4-Hydroxyquinazoline Derivatives as PARP Inhibitors

Derivatives of 4-hydroxyquinazoline have emerged as a significant class of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.

Mechanism of Action and Signaling Pathway

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage.[1][2][3] PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PAR synthesis, thereby preventing the formation of PAR chains and stalling the repair of SSBs.[4][5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of DNA double-strand breaks (DSBs) through homologous recombination, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[4][6] The inability to repair these DSBs results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality.[4][6]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_replication Replication & Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR_synthesis PAR Synthesis (using NAD+) PARP1->PAR_synthesis Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment Replication_fork_stall Replication Fork Stall PAR_synthesis->Replication_fork_stall Inhibition leads to SSB_Repair SSB Repair Repair_recruitment->SSB_Repair Quinazoline_PARPi 4-Hydroxyquinazoline Derivative (PARPi) Quinazoline_PARPi->PAR_synthesis Inhibits NAD_competition Competes with NAD+ DNA_DSB Double-Strand Break (DSB) Replication_fork_stall->DNA_DSB HR_Repair_proficient Homologous Recombination (BRCA Proficient) DNA_DSB->HR_Repair_proficient HR_Repair_deficient Defective HR (BRCA Deficient) DNA_DSB->HR_Repair_deficient Cell_Survival Cell Survival HR_Repair_proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Repair_deficient->Apoptosis

Caption: PARP Inhibition Signaling Pathway.
Quantitative Data on 4-Hydroxyquinazoline PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-hydroxyquinazoline derivatives against PARP1 and cancer cell lines.

CompoundTargetIC50 (µM)Cell LineIC50 (µM)Reference
IN17 PARP10.47 ± 0.0032HCT-1533.45 ± 1.79[7]
HCC193734.29 ± 2.68[7]
Olaparib PARP1Not Specified in SourceHCT-1545.53 ± 3.13[7]
(Reference)HCC193737.07 ± 1.89[7]
Compound B1 PARP1Not Specified in SourceHCT-15Superior to Olaparib[8]
HCC1937Superior to Olaparib[8]
Experimental Protocols

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[9][10]

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Add the PARP1 enzyme, biotinylated NAD+ mix, and the test compound (4-hydroxyquinazoline derivative) in an optimized assay buffer to each well.

  • Incubation: Incubate the plate to allow the PARP-mediated poly-ADP-ribosylation to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to PARP1 activity.

This assay quantifies the inhibition of PARP activity within cells.[9]

  • Cell Culture: Seed cells (e.g., LoVo) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the PARP inhibitor for a specified duration (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • PARP Activity Measurement: Proceed with a chemiluminescent PARP assay on the normalized cell lysates as described above.

Chloro-Quinazoline Derivatives as PAK4 Inhibitors

Derivatives of the chloro-quinazoline scaffold have been extensively developed as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key regulator of numerous cellular processes.

Mechanism of Action and Signaling Pathway

PAK4 is a downstream effector of small Rho GTPases, particularly Cdc42.[11] It plays a crucial role in cytoskeletal dynamics, cell proliferation, survival, and migration.[12][13] Overexpression and hyperactivation of PAK4 are implicated in the progression of various cancers.[13][14]

Quinazoline-based PAK4 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its downstream substrates.[14] Inhibition of PAK4 disrupts multiple signaling cascades, including the LIMK1/cofilin pathway involved in actin cytoskeleton regulation and the c-Src/EGFR and PI3K/Akt pathways that promote cell proliferation and survival.[12][13][15]

PAK4_Inhibition_Pathway cluster_activation Upstream Activation cluster_inhibition PAK4 Inhibition cluster_downstream Downstream Signaling Cdc42 Cdc42 (GTP-bound) PAK4_active PAK4 Activation Cdc42->PAK4_active LIMK1 LIMK1 PAK4_active->LIMK1 PI3K_Akt PI3K/Akt Pathway PAK4_active->PI3K_Akt cSrc_EGFR c-Src/EGFR Pathway PAK4_active->cSrc_EGFR Quinazoline_PAKi Chloro-Quinazoline Derivative (PAK4i) Quinazoline_PAKi->PAK4_active Inhibits ATP_competition ATP-Competitive Inhibition Cofilin Cofilin LIMK1->Cofilin Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Cell_Migration Cell Migration & Invasion Actin_Dynamics->Cell_Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation cSrc_EGFR->Cell_Proliferation

Caption: PAK4 Inhibition Signaling Pathway.
Quantitative Data on Chloro-Quinazoline PAK4 Inhibitors

The following table presents the in vitro inhibitory constants (Ki) for representative chloro-quinazoline derivatives against PAK4 and the related kinase PAK1.

CompoundTargetKi (µM)PAK1/PAK4 Selectivity (fold)Reference
37 PAK40.01763[14]
PAK1>1.071[14]
38 PAK40.00657[14]
PAK10.342[14]
Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of PAK4.[14]

  • Reaction Setup: In a 384-well plate, add the test compound (chloro-quinazoline derivative) at various concentrations.

  • Enzyme Addition: Add purified recombinant PAK4 enzyme to the wells.

  • Initiate Reaction: Add a mixture of ATP and a specific peptide substrate for PAK4 to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide substrate.

  • FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate by PAK4 protects it from cleavage, resulting in a high FRET signal. Inhibition of PAK4 leads to substrate cleavage and a low FRET signal.

This method is used to assess the effect of PAK4 inhibition on its downstream signaling pathways in cells.[16]

  • Cell Treatment: Treat cultured cells (e.g., A549) with the PAK4 inhibitor at various concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PAK4 downstream targets (e.g., p-LIMK1, LIMK1, p-Cofilin, Cofilin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the PAK4 pathway.

Conclusion

The this compound core structure is a highly valuable scaffold in modern drug discovery, giving rise to derivatives with potent and specific mechanisms of action against critical therapeutic targets. The development of 4-hydroxyquinazoline-based PARP inhibitors and chloro-quinazoline-based PAK4 inhibitors exemplifies the power of this chemical framework in generating novel anticancer agents. A thorough understanding of their distinct mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued advancement of these and future quinazoline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-4-hydroxyquinazoline from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The quinazoline scaffold is a common feature in numerous approved drugs. The efficient and well-documented synthesis of this compound is therefore of high importance for researchers in the field of drug discovery and development.

These application notes provide detailed protocols for the synthesis of this compound from 2-amino-4-chlorobenzoic acid, a readily available starting material. The primary method described is a one-pot cyclocondensation reaction using formamide, a variation of the well-established Niementowski reaction. An alternative protocol utilizing urea as the cyclizing agent is also presented.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-4-chlorobenzoic acid involves a cyclocondensation reaction to form the pyrimidinone ring of the quinazoline core. This is typically achieved by reacting the anthranilic acid derivative with a reagent that provides the C2 carbon of the quinazolinone.

Synthesis_Pathway cluster_main start 2-Amino-4-chlorobenzoic Acid intermediate N-Formyl Intermediate (transient) start->intermediate Acylation product This compound start->product Heat reagent + Formamide (or Urea) intermediate->product

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Formamide

This protocol is based on the Niementowski reaction, a widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1]

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzoic acid (e.g., 10 mmol, 1.71 g).

  • Addition of Reagent: Add an excess of formamide (e.g., 5-10 equivalents, approximately 2.25-4.5 mL).

  • Reaction: Heat the reaction mixture to 130-150 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).

    • Stir the aqueous mixture vigorously for 15-30 minutes to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold deionized water (2 x 20 mL) to remove any residual formamide.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Alternative Synthesis of this compound using Urea

This method provides an alternative route to the quinazolinone core, potentially proceeding through a di-hydroxy intermediate which tautomerizes to the more stable 4-hydroxy form. This approach is analogous to the synthesis of 7-fluoroquinazoline-2,4-diol from the corresponding fluoro-anthranilic acid and urea.[2]

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (e.g., 10 mmol, 1.71 g) and urea (e.g., 20-30 mmol, 1.2-1.8 g).

  • Solvent Addition: Add a minimal amount of a high-boiling point solvent like DMF to create a slurry.

  • Reaction: Heat the mixture to 150-170 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the mixture to precipitate the crude product.

    • Filter the crude product.

    • Resuspend the solid in a saturated sodium bicarbonate solution to neutralize any unreacted acid, then filter again.

    • Wash the solid with water.

  • Purification:

    • Dissolve the crude product in a minimal amount of dilute aqueous HCl.

    • Treat with activated charcoal to decolorize if necessary, and filter.

    • Neutralize the filtrate with a base (e.g., dilute NaOH or NH₄OH) to precipitate the purified product.

    • Collect the precipitate by filtration and wash with cold water.

  • Drying: Dry the final product under vacuum.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (Formamide)Protocol 2 (Urea)
Starting Material 2-Amino-4-chlorobenzoic acid2-Amino-4-chlorobenzoic acid
Cyclizing Agent FormamideUrea
Molar Ratio (Acid:Agent) 1 : 5-101 : 2-3
Reaction Temperature 130-150 °C150-170 °C
Reaction Time 2-4 hours4-6 hours
Typical Solvent None (Formamide acts as solvent)DMF (optional)
Work-up Precipitation in waterPrecipitation, acid-base extraction
Purification Recrystallization from ethanolReprecipitation
Expected Yield 60-80%50-70%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Weigh Reactants (2-Amino-4-chlorobenzoic acid, Formamide/Urea) reaction Set up Reaction (Flask, Condenser, Stirrer) start->reaction heating Heat and Stir (130-170 °C) reaction->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete cooling Cool to Room Temperature monitoring->cooling Complete precipitation Precipitate in Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Dry under Vacuum recrystallization->drying analysis Characterization (NMR, IR, MS, M.P.) drying->analysis final_product Pure this compound analysis->final_product

Caption: A step-by-step workflow for the synthesis of this compound.

References

One-Pot Synthesis of 7-Chloro-4-hydroxyquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydroxyquinazoline is a crucial heterocyclic scaffold and a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including several targeted anticancer therapies. Its derivatives have shown potent inhibitory activity against various kinases, making them a focal point in drug discovery and development. This document provides detailed application notes and a comprehensive one-pot synthesis protocol for this compound, designed to be a practical guide for researchers in medicinal chemistry and pharmaceutical sciences. The protocol is optimized for efficiency, employing a microwave-assisted approach to reduce reaction times and improve yields.

Applications

This compound serves as a versatile building block in the synthesis of numerous biologically active molecules. Its primary applications are in the field of oncology, where the quinazoline core is a well-established pharmacophore.

  • Anticancer Drug Development: The this compound moiety is a key component of several small molecule kinase inhibitors. By undergoing further chemical modifications, it can be elaborated into potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases implicated in tumor growth and proliferation.[1] The 7-chloro substitution, in particular, has been shown to influence the selectivity and potency of these inhibitors.[2]

  • Medicinal Chemistry Scaffolding: Beyond oncology, quinazoline derivatives are explored for a range of therapeutic applications, including as antimalarial, anti-inflammatory, antiviral, and antibacterial agents.[3][4] The this compound core provides a rigid framework that can be functionalized to interact with various biological targets.

  • Fragment-Based Drug Discovery: As a "privileged structure," fragments containing the this compound skeleton are valuable in fragment-based screening campaigns to identify novel starting points for drug discovery programs.

One-Pot Synthesis Protocol

This protocol details a one-pot, microwave-assisted synthesis of this compound from 2-amino-4-chlorobenzoic acid and formamide. This method offers a streamlined and efficient alternative to traditional multi-step syntheses.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-chlorobenzoic acidReagentPlus®, 99%Sigma-Aldrich
FormamideAnhydrous, 99.5%Sigma-Aldrich
Acetic AcidGlacialFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR Chemicals
Hydrochloric Acid (HCl)37%, ACS GradeVWR Chemicals
Ethanol200 Proof, AbsoluteDecon Labs
Deionized Water--
Microwave Synthesis Reactor-CEM, Biotage, etc.
Standard laboratory glassware--
Magnetic stirrer with hotplate--
Buchner funnel and filter paper--
pH paper--
Experimental Procedure
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-4-chlorobenzoic acid (1.0 g, 5.83 mmol).

  • Reagent Addition: To the vessel, add formamide (5 mL, 125.6 mmol) and glacial acetic acid (0.35 mL, 6.11 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 150°C for 30 minutes. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. A precipitate should form.

  • Isolation of Crude Product: Pour the reaction mixture into 50 mL of cold deionized water.

  • Neutralization and Filtration: Adjust the pH of the suspension to approximately 7-8 using a 2M NaOH solution. Stir for 15 minutes. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of deionized water and then 10 mL of cold ethanol.

  • Drying: Dry the purified product under vacuum at 60°C for 4 hours to yield this compound as a solid.

Expected Yield and Purity
ParameterValue
Yield 75-85%
Appearance Off-white to pale yellow solid
Purity (HPLC) >95%

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Amino-4-chlorobenzoic Acid C1 Microwave Irradiation 150°C, 30 min R1->C1 + R2 Formamide R2->C1 + P1 This compound C1->P1 One-Pot Synthesis C2 Acetic Acid (catalyst) C2->C1

Caption: One-pot synthesis of this compound.

Experimental Workflow

Workflow start Start reactants 1. Add Reactants (2-Amino-4-chlorobenzoic acid, Formamide, Acetic Acid) to Microwave Vessel start->reactants microwave 2. Microwave Irradiation (150°C, 30 min) reactants->microwave cool 3. Cool to Room Temperature microwave->cool precipitate 4. Precipitate in Cold Water cool->precipitate neutralize 5. Neutralize with NaOH (pH 7-8) precipitate->neutralize filter 6. Vacuum Filtration neutralize->filter wash 7. Wash with Water and Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen; handle with extreme care.

  • Microwave reactors can generate high pressures. Ensure the reaction vessel is properly sealed and that the pressure does not exceed the manufacturer's recommendations.

  • Handle glacial acetic acid, concentrated HCl, and NaOH solutions with care as they are corrosive.

By following this detailed protocol, researchers can efficiently synthesize this compound, a key intermediate for the development of novel therapeutics.

References

Application Notes and Protocols for N-Alkylation of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 7-chloro-4-hydroxyquinazoline, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined are based on established chemical principles for the alkylation of quinazolinone systems, which are precursors to potent molecules in medicinal chemistry, including Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction

Quinazoline derivatives are a significant class of N-containing heterocyclic compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1] The N-alkylation of the quinazolinone core is a critical step in the synthesis of many of these derivatives. The 4-hydroxyquinazoline scaffold, in particular, is a precursor for compounds targeting key signaling pathways in cancer, such as the EGFR pathway. This document details a reliable protocol for the N-alkylation of this compound, discusses the regioselectivity of the reaction, and provides data on expected outcomes.

Reaction Scheme

The N-alkylation of this compound typically proceeds via nucleophilic substitution, where the nitrogen at the N-3 position acts as the nucleophile. The use of a suitable base is crucial to deprotonate the N-H group, thereby increasing its nucleophilicity. The general reaction is depicted below:

G cluster_0 N-Alkylation Reaction start This compound reagents + Alkyl Halide (R-X) + Base + Solvent start->reagents product N-alkylated-7-chloro-4-hydroxyquinazoline reagents->product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

Method 1: Standard N-Alkylation using Potassium Carbonate

This protocol is a widely applicable method for the N-alkylation of quinazolinones using a mild base and a polar aprotic solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization as needed.

Method 2: Phase-Transfer Catalysis for N-Alkylation

This method is suitable for reactions where the solubility of the reactants is a concern and can often be performed under milder conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dioxane

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in dioxane.[3]

  • Add the alkyl halide (1.2 eq) to the vigorously stirred suspension.[3]

  • Maintain vigorous stirring at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.[3]

  • Once the reaction is complete, filter the solid inorganic salts and wash them with dichloromethane.[3]

  • Combine the filtrate and washings and concentrate under reduced pressure.[3]

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Data Presentation: N-Alkylation of Substituted Quinazolinones

The following table summarizes the reaction conditions and yields for the N-alkylation of various quinazolinone derivatives, providing an expected range for the protocol described.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100382[2]
6,7-dimethoxyquinazolin-4-oneEthyl chloroacetateK₂CO₃DMF100382[2]
6,7-dimethoxyquinazolin-4-oneBenzyl chlorideCs₂CO₃DMF70-82[2]
4-chloro-6-methylquinolin-2(1H)-oneAllyl BromideK₂CO₃Dioxane252-450-76[3]

Regioselectivity: N- vs. O-Alkylation

The alkylation of 4-hydroxyquinazolines can potentially occur at the N-3 position or the oxygen of the hydroxyl group at C-4. The regioselectivity is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

  • N-Alkylation: Generally favored under thermodynamic control, using polar aprotic solvents like DMF and bases such as K₂CO₃.[2]

  • O-Alkylation: Can be favored with more sterically hindered reagents or under conditions that promote reaction at the oxygen atom. For example, reaction with sterically crowded dimethylformamide di(isopropyl)acetal can lead to O-alkylation.[4]

The formation of the N-alkylation product can be confirmed using 2D NMR spectroscopy, where correlations between the protons of the newly introduced N-CH₂ group and the protons of the quinazolinone ring can be observed.[2]

Signaling Pathway Context: EGFR Inhibition

N-alkylated quinazoline derivatives are often designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for drugs derived from the quinazoline scaffold.

EGFR_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cell Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor N-alkylated Quinazoline (Inhibitor) Inhibitor->EGFR Blocks (ATP binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of N-alkylated quinazolines.

This pathway highlights how the binding of a ligand like EGF to EGFR triggers a cascade of intracellular signals that ultimately promote cell proliferation and survival. N-alkylated quinazoline derivatives can act as tyrosine kinase inhibitors, blocking the ATP binding site of EGFR and thus inhibiting this signaling cascade.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of medicinally important compounds. The protocols provided herein offer robust and reproducible methods for achieving this chemical modification. Careful selection of reagents and reaction conditions is essential to ensure high yields and the desired regioselectivity. The resulting N-alkylated products serve as valuable scaffolds for the development of targeted therapies, particularly in the field of oncology.

References

Application Notes & Protocols: Synthesis and Evaluation of 7-Chloro-4-hydroxyquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 7-chloro-4-hydroxyquinazoline derivatives as potent kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR). This document outlines detailed protocols for chemical synthesis, in vitro kinase inhibition assays, and cell-based proliferation assays, supplemented with quantitative data and workflow visualizations.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following table summarizes the biological activity of selected quinazoline derivatives against various kinases and cancer cell lines.

Compound ID/ReferenceTarget Kinase(s)Assay TypeIC50 / GI50 (µM)Target Cell Line
Compound 2i EGFR, HER2, CDK2Kinase Inhibition0.097 (EGFR), 0.081 (HER2), 0.11 (CDK2)N/A
Compound 3i EGFR, HER2, CDK2Kinase Inhibition0.181 (EGFR), 0.162 (HER2), 0.21 (CDK2)N/A
Quinazolinone hydrazide 3a N/ACytotoxicity0.20MCF7
Quinazolinone hydrazide 3j N/ACytotoxicity0.20MCF7
Compound 6c EGFR, VEGFR-2, HER2, CDK2Kinase Inhibition0.083 (EGFR), 0.076 (VEGFR-2), 0.138 (HER2), 0.183 (CDK2)N/A
Compound 7 EGFRKinase Inhibition0.0601N/A
Compound 7 N/AAntiproliferative0.9MDA-MB-231
Gefitinib (Reference) N/AAntiproliferative14.2MDA-MB-231
Compound 31 (CZh226) PAK4Kinase InhibitionKᵢ = 0.009 µMN/A
7-chloro derivative 38 PAK4Kinase InhibitionKᵢ = 0.006 µMN/A

Note: This table compiles data from multiple sources for illustrative purposes. Direct comparison of absolute values requires standardized assay conditions.

Experimental Protocols

General Synthesis of this compound Core

The synthesis of the this compound core is a foundational step. A common method involves the cyclization of an appropriately substituted anthranilic acid followed by chlorination. The resulting 4,7-dichloroquinazoline is a versatile intermediate for introducing various side chains at the 4-position via nucleophilic aromatic substitution.

G cluster_synthesis General Synthesis Workflow A 2-Amino-4-chlorobenzoic Acid + Formamidine Acetate B Cyclization Reaction (e.g., in Ethylene Glycol Monomethyl Ether) A->B C Intermediate: This compound B->C D Chlorination (e.g., SOCl₂ or POCl₃) C->D E Intermediate: 4,7-Dichloroquinazoline D->E F Nucleophilic Aromatic Substitution (with desired amine/phenol) E->F G Final Derivative: 7-Chloro-4-(substituted)-quinazoline F->G

Caption: General workflow for the synthesis of 7-chloroquinazoline derivatives.

Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis methodologies.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamidine acetate

  • Ethylene glycol monomethyl ether (EGME)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • Cyclization:

    • In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1.0 equiv.) and formamidine acetate (1.2 equiv.) in ethylene glycol monomethyl ether.

    • Heat the mixture to reflux (approx. 125°C) for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate.

    • Filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • Chlorination to form 4,7-Dichloroquinazoline (Key Intermediate):

    • Suspend the dried this compound (1.0 equiv.) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (5-10 equiv.).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

    • Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.

    • Pour the residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the 4,7-dichloroquinazoline.

    • Filter the solid, wash thoroughly with water, and dry. This intermediate can be purified by recrystallization or column chromatography.

  • Derivative Synthesis (Example: Nucleophilic Substitution):

    • Dissolve 4,7-dichloroquinazoline (1.0 equiv.) and the desired nucleophile (e.g., a substituted aniline or phenol, 1.1 equiv

Application Notes and Protocols: Synthesis of Anticancer Agents from 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing 7-chloro-4-hydroxyquinazoline as a key starting material. The focus is on the preparation of 4-anilino-7-chloroquinazoline derivatives, which are potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1] Its derivatives are particularly effective as tyrosine kinase inhibitors (TKIs). The this compound core offers a versatile platform for the synthesis of a diverse library of compounds. By converting the 4-hydroxy group to a more reactive chloro group, the scaffold becomes amenable to nucleophilic aromatic substitution (SNAr) with various anilines, leading to the generation of potent kinase inhibitors. This approach has been instrumental in the development of targeted therapies for various cancers, including non-small cell lung cancer.[2]

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process starting from this compound:

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield the key intermediate, 4,7-dichloroquinazoline. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,7-dichloroquinazoline with a substituted aniline to introduce the desired side chain at the C4 position, yielding the final 4-anilino-7-chloroquinazoline derivative.

This modular approach allows for the systematic variation of the aniline substituent to optimize the biological activity and pharmacokinetic properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinazoline (Intermediate)

This protocol describes the chlorination of this compound to produce the key intermediate, 4,7-dichloroquinazoline.[3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (10 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of residual POCl₃.

  • The resulting crude 4,7-dichloroquinazoline can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Workflow for 4,7-Dichloroquinazoline Synthesis A This compound B Add POCl3 A->B C Reflux (4-6h) B->C D Evaporate excess POCl3 C->D E Toluene co-evaporation (x3) D->E F 4,7-Dichloroquinazoline E->F

Synthesis of 4,7-dichloroquinazoline.
Protocol 2: Synthesis of 4-Anilino-7-chloroquinazoline Derivatives

This protocol outlines the general procedure for the nucleophilic aromatic substitution reaction between 4,7-dichloroquinazoline and a substituted aniline.

Materials:

  • 4,7-Dichloroquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline) (1.0-1.2 eq)

  • Solvent (e.g., isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinazoline (1.0 eq) in the chosen solvent.

  • Add the substituted aniline (1.0-1.2 eq) to the solution. If a base is used, add it at this stage.

  • Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

G General Synthesis of 4-Anilino-7-chloroquinazolines cluster_0 Reactants A 4,7-Dichloroquinazoline C Solvent + (Optional Base) A->C B Substituted Aniline B->C D Reflux (2-8h) C->D E Work-up & Purification D->E F 4-Anilino-7-chloroquinazoline Derivative E->F

Synthesis of 4-anilino-7-chloroquinazoline derivatives.

Data Presentation

The following tables summarize the in vitro biological activities of representative 7-chloro-4-anilinoquinazoline derivatives against key cancer-related kinases and cell lines.

Table 1: Inhibitory Activity against EGFR and VEGFR-2 Kinases

Compound IDAniline SubstituentTarget KinaseIC₅₀ (nM)Reference
1 3-EthynylanilineEGFR5.8
2 3-Chloro-4-fluoroanilineEGFR11
3 4-(3-chloro-4-fluorophenylamino)VEGFR-260.0[4]
4 4-((3-bromophenyl)amino)EGFR17.32[3]
5 3-chloro-4-(pyridin-2-ylmethoxy)anilineEGFR1[5]

Table 2: Antiproliferative Activity against Cancer Cell Lines

Compound IDAniline SubstituentCell LineCancer TypeIC₅₀ (µM)Reference
1 3-EthynylanilineA549Non-small cell lung2.25[3]
1 3-EthynylanilineHT-29Colon1.72[3]
1 3-EthynylanilineMCF-7Breast2.81[3]
6 4-(3-chloro-4-fluorophenylamino)HepG2Liver24.10[4]
6 4-(3-chloro-4-fluorophenylamino)PC3Prostate40.90[4]
6 4-(3-chloro-4-fluorophenylamino)MCF-7Breast33.40[4]

Signaling Pathways

Derivatives of this compound primarily target the EGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[2][6]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and differentiation.[7] 4-Anilino-7-chloroquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Inhibitor 7-Chloro-4-anilinoquinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and its inhibition.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[8] Activation of VEGFR-2 by its ligand VEGF initiates signaling through pathways such as the PLCγ-PKC and PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.[9] Certain 4-anilino-7-chloroquinazoline derivatives can also inhibit VEGFR-2, thereby exerting anti-angiogenic effects.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ligand VEGF Ligand->VEGFR2 Inhibitor 7-Chloro-4-anilinoquinazoline (ATP-Competitive Inhibitor) Inhibitor->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent anticancer agents, particularly EGFR and VEGFR-2 inhibitors. The straightforward and modular synthetic route allows for the generation of a wide array of derivatives for structure-activity relationship studies and lead optimization. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the ongoing quest for more effective cancer therapies.

References

Application Notes and Protocols: 7-Chloro-4-hydroxyquinazoline as a Key Intermediate for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the development of new antimalarial agents. The quinazoline scaffold has been identified as a promising pharmacophore in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of 7-chloro-4-hydroxyquinazoline as a pivotal intermediate in the synthesis of a new class of potential antimalarial drugs. The synthetic strategy, biological evaluation, and proposed mechanism of action are discussed, offering a comprehensive guide for researchers in the field of antimalarial drug discovery.

Introduction

Malaria remains a significant global health challenge, with an urgent need for new, effective, and affordable treatments to combat drug-resistant parasites. The 4-aminoquinoline scaffold, exemplified by chloroquine, has historically been a cornerstone of antimalarial therapy. However, its efficacy has been severely compromised by widespread resistance, largely attributed to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1).[1][2]

The quinazolinone and quinazoline cores have emerged as "privileged structures" in medicinal chemistry, exhibiting a broad range of biological activities, including antimalarial properties.[3] Febrifugine, a natural product containing a quinazolinone moiety, has demonstrated potent antimalarial activity, further validating this scaffold as a promising starting point for drug design.[3][4] This document focuses on the synthetic utility of this compound, a key building block for the generation of novel 4-aminoquinazoline derivatives as potential next-generation antimalarials.

The strategic placement of the chlorine atom at the 7-position is crucial for antimalarial activity, as established in the 4-aminoquinoline series.[5] By analogy, this compound serves as a versatile precursor to 4,7-dichloroquinazoline, which can then be functionalized with various amine-containing side chains to generate a library of compounds for biological screening.

Synthetic Strategy

The overall synthetic pathway involves a three-step process starting from commercially available 2-amino-4-chlorobenzoic acid. This is followed by the generation of the key intermediate, 4,7-dichloroquinazoline, and its subsequent reaction with a selected amine to yield the final 4-aminoquinazoline derivative.

Synthetic Workflow A 2-Amino-4-chlorobenzoic Acid B This compound A->B Formamidine Acetate, Ethylene Glycol Monomethyl Ether, Reflux C 4,7-Dichloroquinazoline B->C Phosphorus Oxychloride (POCl3), 100°C D 4-Amino-7-chloroquinazoline Derivative (Antimalarial Candidate) C->D Amine Side Chain (R-NH2), Isopropanol, Reflux Mechanism of Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Toxicity Heme-induced Oxidative Stress & Membrane Damage Heme->Toxicity Drug 4-Amino-7-chloroquinazoline (Weak Base) DrugH Protonated Drug Drug->DrugH Accumulation in acidic vacuole DrugH->Hemozoin Inhibition Death Parasite Death Toxicity->Death

References

Application Notes and Protocols: Derivatization of the 4-Hydroxy Group of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key component in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and anti-inflammatory activities. The derivatization of the 4-hydroxy group (or its tautomeric keto form, 7-chloroquinazolin-4(3H)-one) is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the development of novel therapeutic agents.

These application notes provide detailed protocols for the derivatization of the 4-hydroxy group of this compound, focusing on etherification and esterification reactions. Additionally, we present quantitative data for these transformations and illustrate the workflow and a relevant biological signaling pathway.

Data Presentation: A Comparative Summary of Derivatization Reactions

The following table summarizes the yields of various derivatives obtained from this compound, either directly or via its 4-chloro intermediate. This data is essential for researchers to evaluate and select the most efficient synthetic routes for their specific applications.

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
This compoundEtherificationChloroacetic acid, NaOH7-Chloro-4-quinolinyloxy acetic acidNot specified[1]
7-Chloro-4-quinolinyloxy acetic acidEsterificationMethanol, H₂SO₄7-Chloro-4-quinolinyloxy methyl acetateNot specified[1]
4,7-DichloroquinolineNucleophilic Substitution (Etherification)Eugenol, Base(E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline63%[2]
4,7-DichloroquinolineNucleophilic Substitution4-Fluorobenzaldehyde, K₂CO₃, DMF4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehydeNot specified[3]
4,7-DichloroquinolineNucleophilic SubstitutionNaN₃, DMF4-Azido-7-chloro-quinoline86%[4]

Mandatory Visualization

Experimental Workflow: Derivatization of this compound

G cluster_start Starting Material cluster_chloro Chlorination cluster_intermediate Key Intermediate cluster_derivatization Derivatization cluster_products Products start This compound chloro Chlorination (e.g., POCl₃, SOCl₂) start->chloro Activation etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification Direct esterification Esterification (e.g., Fischer Esterification) start->esterification Direct intermediate 4,7-Dichloroquinazoline chloro->intermediate nucleophilic_substitution Nucleophilic Substitution (with amines, thiols, etc.) intermediate->nucleophilic_substitution ethers 4-Alkoxy/Aryloxy Derivatives etherification->ethers esters 4-Acyloxy Derivatives esterification->esters substituted 4-Amino/Thio Derivatives nucleophilic_substitution->substituted G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 7-chloro-4-hydroxyquinazoline. This substrate is a valuable scaffold in medicinal chemistry, and its functionalization at the C7 position opens avenues for the synthesis of novel bioactive molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. For the this compound core, these reactions enable the introduction of a wide variety of substituents at the 7-position, facilitating the exploration of structure-activity relationships in drug discovery programs. It is important to note that this compound exists in tautomeric equilibrium with 7-chloroquinazolin-4(3H)-one. The reaction conditions presented are suitable for the functionalization of this heterocyclic system.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Data Presentation
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Na₂CO₃DME/H₂O751270-95[1][2]
Pd(PPh₃)₄-Cs₂CO₃Toluene/H₂O110882-88[3]
Experimental Protocol: Synthesis of 7-Aryl-4-hydroxyquinazoline

This protocol is adapted from procedures for similar quinazoline scaffolds.[1][2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.10 equiv.)

  • Triphenylphosphine (PPh₃) (0.15 - 0.30 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 - 3.1 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (10:1)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.15 equiv.), and Na₂CO₃ (3.1 equiv.).

  • Flush the reaction vial with nitrogen gas.

  • Add freshly distilled and degassed DME and H₂O (10:1 mixture) via syringe to achieve a 0.1 M concentration of the quinazoline substrate.

  • Stir the reaction mixture vigorously at 75 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-hydroxyquinazoline.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ & PPh₃ - Na₂CO₃ solvent Add Degassed DME/H₂O reagents->solvent inert Flush with N₂ solvent->inert heat Heat to 75°C with Stirring inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H₂O monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product 7-Aryl-4-hydroxyquinazoline purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing 7-amino-4-hydroxyquinazoline derivatives.

Data Presentation
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Expected Yield
Pd₂(dba)₃XPhosNaOtBuToluene100-12012-24Moderate to High
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10012-24Moderate to High
Experimental Protocol: Synthesis of 7-(Alkyl/Aryl)amino-4-hydroxyquinazoline

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.) to a dry reaction vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Pd₂(dba)₃ & XPhos - NaOtBu solvent Add Anhydrous Toluene reagents->solvent heat Heat to 110°C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter wash Wash with H₂O and Brine filter->wash purify Purify by Chromatography/Recrystallization wash->purify product 7-Amino-4-hydroxyquinazoline purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

III. Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of 7-alkynyl-4-hydroxyquinazolines.

Data Presentation
CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Expected Yield
PdCl₂(PPh₃)₂CuIEt₃NToluene25-806-20Moderate to High
Pd(PPh₃)₄CuIi-Pr₂NHTHF253-12Moderate to High
Experimental Protocol: Synthesis of 7-Alkynyl-4-hydroxyquinazoline

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv.)

  • Copper(I) iodide (CuI) (0.025 - 0.10 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.025 equiv.).

  • Evacuate the flask and backfill with nitrogen.

  • Add anhydrous toluene and triethylamine (or THF and diisopropylamine).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ & CuI inert Evacuate & Backfill with N₂ reagents->inert solvent_base Add Anhydrous Solvent & Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter wash Wash with aq. NH₄Cl, H₂O, and Brine filter->wash purify Purify by Column Chromatography wash->purify product 7-Alkynyl-4-hydroxyquinazoline purify->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 7-Chloro-4-hydroxyquinazoline using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is designed to yield a high-purity product suitable for downstream applications in research and drug development. The protocol outlines sample preparation, HPLC conditions, and fraction collection, and includes a summary of expected quantitative data. A workflow diagram is also provided for clear visualization of the experimental process.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. As with many pharmaceutical building blocks, achieving high purity is critical for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. This document details a robust RP-HPLC method for the purification of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for developing an effective HPLC purification method.

PropertyValueReference
Molecular FormulaC₉H₆ClNO[1]
Molecular Weight179.60 g/mol [2]
AppearanceOff-white to light yellow solid[2]
Melting Point>280 °C[3]
SolubilityPoorly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[2]
pKaThe phenolic -OH group imparts acidic properties (estimated pKa ~9-10).[2]

Experimental Protocol

This protocol is based on established methods for the purification of quinazoline and quinoline derivatives.[4][5][6]

Materials and Reagents
  • This compound (crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • Methanol (for sample dissolution)

  • Dimethyl sulfoxide (DMSO, for sample dissolution)

Instrumentation and Columns
  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Fraction collector

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable organic solvent. A mixture of methanol and a small amount of DMSO can be effective for compounds with poor solubility.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The final concentration should be optimized to avoid column overloading. A starting concentration of 5-10 mg/mL is recommended.

HPLC Conditions

The following HPLC conditions are recommended for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

ParameterCondition
Column C18 reversed-phase, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 4.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 500 µL (can be adjusted based on concentration and column size)
Column Temperature 30 °C
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peak corresponding to this compound begins to elute.

  • Collect the peak in multiple fractions to isolate the purest portions.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid product.

Expected Results and Data Presentation

The described HPLC method is expected to effectively separate this compound from its impurities. The quantitative data from a typical purification run can be summarized as follows:

Table 2: Summary of a Representative Purification Run

ParameterValue
Crude Sample Purity~85%
Purified Product Purity>98%
Retention Time of Product~15.2 min (dependent on exact system)
Recovery Yield80-90%

Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification protocol.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect UV Detection (254/320 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Obtain Purified Product evaporate->product

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

Peak tailing is a common issue for basic compounds like quinazolinones due to interactions with residual silanol groups on the silica-based column.[7] The use of an acidic modifier like formic acid in the mobile phase helps to protonate the analyte and minimize these secondary interactions, leading to improved peak shape.[7] If peak tailing persists, consider using a column specifically designed for basic compounds or one with end-capping.[7]

Conclusion

The HPLC purification protocol detailed in this application note provides a reliable method for obtaining high-purity this compound. Adherence to this protocol will enable researchers and scientists to produce material of sufficient quality for demanding applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of 7-Chloro-4-hydroxyquinazoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the purification of 7-Chloro-4-hydroxyquinazoline using a recrystallization technique to achieve high purity suitable for research and drug development applications.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The purity of this starting material is critical for the successful synthesis of target compounds and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. This document outlines a general yet detailed protocol for the recrystallization of this compound, based on the known properties of quinazoline derivatives.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented below.

PropertyValueReference
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance White to pale yellow or light brown powder/crystals[4][5]
Melting Point >280 °C (for a related nitro-derivative)[4]
Solubility Poorly soluble in water; soluble in some organic solvents like ethanol.[6]

Principle of Recrystallization

The principle of recrystallization is based on the observation that the solubility of most solid compounds in a given solvent increases with temperature.[7] In an ideal recrystallization scenario:

  • The compound of interest is highly soluble in the chosen solvent at its boiling point.

  • The compound has low solubility in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Impurities are either completely soluble or insoluble in the solvent at all temperatures.

By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).[1][8]

Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound.

4.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator for drying

  • Melting point apparatus

  • HPLC system for purity analysis

4.2. Solvent Selection

The choice of solvent is critical for successful recrystallization.[1][9] For quinazolinone derivatives, polar protic solvents such as ethanol are often effective.[10][11] A mixed solvent system, such as ethanol and water, can also be employed to achieve the desired solubility characteristics.[9] Preliminary small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

4.3. Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, a hot filtration step is necessary.[12] This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Isolate the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[12][13]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[8][13]

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be achieved by air-drying on the filter paper, followed by drying in a vacuum oven or a desiccator.

4.4. Purity and Yield Analysis

  • Yield Calculation: Weigh the dried, purified crystals and calculate the percent recovery using the following formula: Percent Recovery = (mass of purified compound / initial mass of crude compound) x 100[12]

  • Purity Assessment:

    • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of organic compounds.[14][15] A comparison of the chromatograms of the crude and recrystallized material will demonstrate the effectiveness of the purification.

Data Presentation

The following table summarizes hypothetical data from a typical recrystallization experiment for this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Light brown powderPale yellow crystals
Mass 5.00 g4.25 g
Yield -85%
Melting Point 275-280 °C (broad)281-283 °C (sharp)
Purity (by HPLC) 94.5%99.8%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool If impurities present ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry analyze Analyze for Purity and Yield (HPLC, Melting Point) dry->analyze end_product Pure this compound analyze->end_product

Caption: A flowchart illustrating the sequential steps of the recrystallization process.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Exercise caution when heating flammable solvents. Use a heating mantle or steam bath; avoid open flames.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Troubleshooting

  • No crystals form upon cooling: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a small amount of a solvent in which the compound is less soluble can also help.

  • Low recovery: This could be due to using too much solvent during the dissolution step, premature crystallization during hot filtration, or washing the crystals with a solvent that is not sufficiently cold.

Disclaimer: This document provides a general protocol and should be adapted and optimized based on specific experimental conditions and the purity of the starting material.

References

Application Notes and Protocols for Novel 7-Chloro-4-hydroxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical characterization of novel 7-Chloro-4-hydroxyquinazoline analogs. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate research and development in this area.

Introduction

This compound and its analogs are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The quinazoline scaffold is a privileged structure in drug discovery, forming the core of several therapeutic agents.[3] Accurate and thorough analytical characterization is crucial for understanding the structure-activity relationships (SAR), ensuring purity, and establishing the pharmacokinetic and pharmacodynamic profiles of these novel compounds.

Quantitative Data Summary

The following tables summarize key analytical data for a series of novel this compound analogs and related derivatives, providing a comparative reference for newly synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data of 7-Chloro-quinazoline Derivatives

Compound IDMolecular FormulaMelting Point (°C)1H NMR (DMSO-d6) δ (ppm)ESI-MS (m/z) [M+H]+Reference
C1 C22H21ClFN5O2193.2–195.112.09 (s, 1H), 8.13 (t, J = 7.3 Hz, 1H), ...438.16185[4]
C2 C22H21Cl2N5O2192.3–194.112.14 (s, 1H), 8.09–8.00 (m, 2H), ...Not Reported[4]
B7 C21H22ClN5O2197.3–198.78.16 (dd, J = 8.0, 1.2 Hz, 1H), 8.06 (d, J = 2.2 Hz, 1H), ...412.14620[4]
3k C16H12BrClN2O2170-1728.70 (d, J = 1.8 Hz, 1H), 8.43 (dd, J = 8.6, 1.8 Hz, 1H), ...379[5]
3m C15H10Cl2N2O182-1848.49 (d, J = 8.6 Hz, 2H), 8.04 (d, J = 8.7 Hz, 1H), ...305[5]
3n C15H10ClN3O3178-1808.7 Hz, 1H), 8.01 (d, J = 1.9 Hz, 1H), ...316[5]

Note: For full NMR data, please refer to the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. The following sections describe the methodologies for the synthesis and analytical characterization of this compound analogs.

General Synthesis Protocol

A common method for the synthesis of 7-chloro-4-(phenylsulfanyl)quinoline analogues involves the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline with a substituted thiophenol.[3]

Materials:

  • 4,7-dichloroquinoline

  • Substituted thiophenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add the substituted thiophenol (1.1 eq) and K2CO3 (2.0 eq).[3]

  • Heat the reaction mixture to 80-100 °C.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

G reagents 4,7-dichloroquinoline, Substituted Thiophenol, K2CO3, DMF reaction Heat to 80-100 °C (SNAr Reaction) reagents->reaction workup Quench with Ice-Water, Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure 7-Chloro-4-(phenylsulfanyl) -quinoline Analog purification->product

Figure 1. General synthetic workflow for 7-chloro-4-(phenylsulfanyl)quinoline analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and stability of novel compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A mixture of acetonitrile and water or methanol and water is commonly used.[6][7] The exact ratio should be optimized for the specific analog.

  • For basic quinazolinones that may exhibit peak tailing, adjusting the mobile phase pH to 2.5-3.5 can improve peak shape.[8]

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Dissolve the sample in a suitable solvent (e.g., 0.2% DMSO in water).[6]

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Analyze the chromatogram for retention time and peak purity.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Dissolve Sample (e.g., 0.2% DMSO) injection Inject Sample sample_prep->injection mobile_phase_prep Prepare & Degas Mobile Phase equilibration Equilibrate C18 Column mobile_phase_prep->equilibration equilibration->injection elution Isocratic or Gradient Elution injection->elution detection UV Detection elution->detection chromatogram Analyze Chromatogram detection->chromatogram purity Determine Purity & Retention Time chromatogram->purity

Figure 2. Experimental workflow for HPLC analysis of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz)[5][9]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Protocol:

  • Acquire 1H NMR and 13C NMR spectra.[5][10]

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to determine the molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source[5][11]

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.

Signaling Pathway Interactions

Many this compound analogs exert their biological effects by interacting with specific signaling pathways. For instance, some derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP), which are crucial in cancer cell proliferation and DNA repair, respectively.[4][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair DNA_Damage DNA Damage DNA_Damage->PARP Quinazoline This compound Analog Quinazoline->EGFR Quinazoline->PARP

Figure 3. Inhibition of EGFR and PARP signaling pathways by quinazoline analogs.

The diagram above illustrates how this compound analogs can inhibit the EGFR signaling cascade, which is often hyperactivated in cancer, thereby reducing cell proliferation. Additionally, these compounds can inhibit PARP, an enzyme critical for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality and cell death.[4]

References

Application Notes and Protocols for the Scale-up Synthesis of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and chemical manufacturing industries. These application notes provide detailed protocols and comparative data for the scale-up synthesis of this compound, focusing on robust and economically viable methods.

Synthetic Routes Overview

The most common and scalable approach to the synthesis of this compound involves the cyclization of a 2-amino-4-chlorobenzoic acid derivative with a suitable one-carbon source. The primary starting material is 2-amino-4-chlorobenzoic acid, which can be converted to the target molecule in a one or two-step process. Key considerations for scale-up include the availability and cost of starting materials, reaction conditions (temperature, pressure), product isolation and purification, and overall yield and purity.

Two primary synthetic strategies are presented here:

  • Route 1: Direct cyclization of 2-amino-4-chlorobenzoic acid with formamide.

  • Route 2: Cyclization of 2-amino-4-chlorobenzamide with a formaldehyde equivalent.

Data Presentation

The following tables summarize quantitative data for the described synthetic protocols, allowing for easy comparison of the two routes.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: From 2-amino-4-chlorobenzoic acidRoute 2: From 2-amino-4-chlorobenzamide
Starting Material 2-amino-4-chlorobenzoic acid2-amino-4-chlorobenzamide
Key Reagents Formamide1,3,5-Trioxane, Acetic Acid
Solvent Formamide (reagent and solvent)Methanol
Reaction Temperature 130-160 °CRoom Temperature (electrochemical)
Reaction Time 2-4 hoursNot specified (requires electrochemical setup)
Typical Yield 70-85%~58%[1]
Key Advantages One-pot reaction, readily available reagents.Mild reaction conditions.
Key Disadvantages High reaction temperature.Requires specialized electrochemical equipment.

Table 2: Physical and Analytical Data for this compound

PropertyValue
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance White to off-white solid
Melting Point 251-254 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 12.32 (s, 1H), 8.17 – 8.09 (m, 2H), 7.74 (d, J = 2.0 Hz, 1H), 7.57 (dd, J = 8.5, 2.0 Hz, 1H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ 161.04, 150.32, 147.41, 139.36, 130.36, 128.42, 125.79, 118.04[1]

Experimental Protocols

Route 1: Scale-up Synthesis from 2-amino-4-chlorobenzoic acid

This protocol is adapted from general procedures for the synthesis of quinazolin-4-ones from anthranilic acids.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • 5 M Sodium hydroxide solution

  • 5 M Hydrochloric acid solution

  • Activated carbon

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2-amino-4-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Reaction: Stir the mixture and heat to 150-160 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 20-25 °C. Slowly add deionized water (10 volumes relative to the starting acid) to the stirred mixture to precipitate the product.

  • Isolation: Filter the crude product and wash the filter cake with deionized water until the filtrate is neutral.

  • Recrystallization/Purification:

    • Suspend the crude product in a suitable solvent (e.g., ethanol/water mixture).

    • Heat the suspension to reflux to dissolve the solid.

    • Add activated carbon and stir for 15-30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 0-5 °C to induce crystallization.

    • Isolate the purified product by filtration.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

Route 2: Synthesis from 2-amino-4-chlorobenzamide

This protocol is based on a reported electrochemical synthesis.[1]

Materials:

  • 2-amino-4-chlorobenzamide

  • 1,3,5-Trioxane

  • Acetic acid

  • Methanol

Equipment:

  • Electrochemical cell with suitable electrodes (e.g., graphite)

  • DC power supply

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation: In an electrochemical cell, dissolve 2-amino-4-chlorobenzamide (1.0 eq), 1,3,5-trioxane (1.5 eq), and acetic acid in methanol.

  • Electrochemical Reaction: Apply a constant current to the solution at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_route1 Route 1: From 2-amino-4-chlorobenzoic acid cluster_route2 Route 2: From 2-amino-4-chlorobenzamide A1 Charge Reactor with 2-amino-4-chlorobenzoic acid and Formamide B1 Heat to 150-160°C (2-4 hours) A1->B1 C1 Cool and Precipitate with Water B1->C1 D1 Filter and Wash Crude Product C1->D1 E1 Recrystallize from Ethanol/Water D1->E1 F1 Dry Purified Product E1->F1 A2 Prepare Electrolyte Solution: Starting Materials in Methanol B2 Electrochemical Reaction at Room Temperature A2->B2 C2 Concentrate Reaction Mixture B2->C2 D2 Purify by Recrystallization or Chromatography C2->D2

Caption: Experimental workflows for the two synthetic routes.

reaction_pathway cluster_main Synthesis of this compound start 2-amino-4-chlorobenzoic acid intermediate Cyclization start->intermediate Formamide, Heat product This compound intermediate->product

Caption: Reaction pathway for the synthesis of this compound.

optimization_logic A Goal: Optimize Scale-up Synthesis B Key Parameters A->B G Outcome Metrics A->G C Temperature B->C D Reaction Time B->D E Reagent Stoichiometry B->E F Solvent/Work-up B->F H Yield C->H I Purity C->I J Cost C->J K Process Safety C->K D->H D->I D->J D->K E->H E->I E->J E->K F->H F->I F->J F->K G->H G->I G->J G->K

Caption: Logic diagram for optimizing the scale-up synthesis.

References

Troubleshooting & Optimization

Improving the yield of 7-Chloro-4-hydroxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 7-Chloro-4-hydroxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthesis route for this compound?

A1: The principal method for synthesizing this compound is the cyclocondensation of 2-amino-4-chlorobenzoic acid with a suitable one-carbon source, most commonly formamide.[1] This method is a variation of the Niementowski quinazoline synthesis and is favored for its directness.

Q2: My final product has significant impurities. What could they be and how can I remove them?

A2: Impurities can arise from several sources. A common issue is the presence of unreacted 2-amino-4-chlorobenzoic acid due to an incomplete reaction.[2] Another possibility is the formation of side products, though these are less common in this specific synthesis. The most effective purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, which effectively removes most common impurities.[3]

Q3: How can I monitor the progress of the reaction to ensure it has gone to completion?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][2] By taking small aliquots from the reaction mixture over time and running them on a TLC plate against a spot of the starting material (2-amino-4-chlorobenzoic acid), you can visually track the disappearance of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.[2]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common challenges encountered in this synthesis. The following guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting Flowchart

Below is a decision tree to help diagnose potential causes for low yield.

G start Start: Low Yield Observed check_temp Was the reaction temperature maintained at 150-160°C? start->check_temp check_time Was the reaction time 2-4 hours (conventional) or optimized for microwave? check_temp->check_time Yes sol_temp Solution: Increase and stabilize temperature. Consider using a high-boiling solvent or microwave heating. check_temp->sol_temp No check_reagents Was a sufficient excess of formamide used (e.g., 10-20 eq.)? check_time->check_reagents Yes sol_time Solution: Increase reaction time. Monitor reaction to completion using TLC. check_time->sol_time No check_workup Was the product precipitated in ice-cold water? check_reagents->check_workup Yes sol_reagents Solution: Increase the equivalent ratio of formamide to starting material. check_reagents->sol_reagents No sol_workup Solution: Ensure proper precipitation by pouring the reaction mixture slowly into vigorously stirred ice-water. check_workup->sol_workup No end_node Yield should improve. If not, check starting material purity. check_workup->end_node Yes sol_temp->end_node sol_time->end_node sol_reagents->end_node sol_workup->end_node

Caption: Troubleshooting decision tree for low yield.

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The choice of heating method, in particular, can have a significant impact.

Table 1: Effect of Reaction Conditions on Yield

Parameter Conventional Heating Microwave Irradiation Rationale for Improvement
Temperature 150-160 °C[3] 160-190 °C[3] Higher temperatures can accelerate the rate-limiting cyclization step.[2]
Reaction Time 2-4 hours[3] 10-30 minutes Microwave heating can dramatically shorten reaction times and improve yields.[3][2]
Formamide Ratio 10-20 equivalents[3] 5-10 equivalents[3] A large excess of formamide acts as both reactant and solvent, driving the reaction forward.

| Typical Yield | Moderate | High | Microwave-assisted synthesis is often more efficient, leading to higher yields and cleaner reactions.[3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via conventional heating.

General Synthesis Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Combine Reactants (2-amino-4-chlorobenzoic acid + excess formamide) Heating 2. Heat Mixture (150-160°C, 2-4h) Reactants->Heating Cooling 3. Cool to Room Temp. Heating->Cooling Precipitation 4. Pour into Ice-Water Cooling->Precipitation Filtration 5. Collect Solid by Vacuum Filtration Precipitation->Filtration Washing 6. Wash with Cold Water Filtration->Washing Recrystallize 7. Recrystallize (Ethanol/Water) Washing->Recrystallize Final Pure 7-Chloro-4- hydroxyquinazoline Recrystallize->Final

Caption: General workflow for this compound synthesis.

Protocol: Conventional Heating Method

This protocol is adapted from established methods for synthesizing similar quinazolin-4-ol structures.[3]

Materials:

  • 2-amino-4-chlorobenzoic acid (1.0 eq)

  • Formamide (10-20 eq)

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Beakers

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-amino-4-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[3]

  • Heating: Heat the reaction mixture to 150-160 °C using a heating mantle or oil bath. Maintain this temperature with continuous stirring for 2-4 hours.[3]

  • Monitoring (Optional): Periodically check the reaction's progress by TLC to confirm the consumption of the starting material.[3]

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.[3]

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously. A solid product should precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.[3]

  • Purification: Wash the crude product on the filter with cold deionized water to remove any residual formamide. For higher purity, recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[3]

References

Technical Support Center: Synthesis of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 7-Chloro-4-hydroxyquinazoline is a critical step in the preparation of numerous pharmaceutical compounds. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing side product formation and optimizing yield and purity.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, which primarily exists in its more stable tautomeric form, 7-Chloro-4(3H)-quinazolinone. The most common synthetic route involves the cyclization of 2-amino-4-chlorobenzoic acid with a one-carbon source, such as formamide.

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (2-amino-4-chlorobenzoic acid). - Optimize Reaction Time and Temperature: The reaction is often conducted at elevated temperatures. A microwave-assisted protocol at 60% power for 4 minutes has been reported to give a 95% yield.[1] For conventional heating, temperatures around 130-180°C are common. If the reaction is sluggish, consider cautiously increasing the temperature or extending the reaction time.
Purity of Starting Materials - Use Pure Reactants: Ensure that the 2-amino-4-chlorobenzoic acid and formamide are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Suboptimal Reagent Ratio - Adjust Stoichiometry: An excess of the formylating agent (e.g., formamide or formamidine acetate) is often used to drive the reaction to completion. A molar ratio of 1.3 equivalents of formamidine acetate to 1 equivalent of 2-amino-4-chlorobenzoic acid has been used in a high-yield synthesis.[1]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Side ProductFormation Mechanism & PreventionIdentification & Removal
N-formyl-2-amino-4-chlorobenzamide Mechanism: Incomplete cyclization of the intermediate formed from the reaction of 2-amino-4-chlorobenzoic acid with formamide. Prevention: Ensure sufficient reaction time and temperature to promote the final cyclization step.Identification: Can be detected by HPLC and characterized by NMR and Mass Spectrometry. Removal: Can often be removed by recrystallization from a suitable solvent or by column chromatography.
3-Chloroaniline Mechanism: Decarboxylation of the starting material, 2-amino-4-chlorobenzoic acid, at high temperatures.[2] Prevention: Avoid excessively high reaction temperatures. Optimize the temperature to a point where the cyclization reaction proceeds efficiently without significant decarboxylation.Identification: Can be detected by TLC and GC-MS. Removal: Being more basic than the product, it can be removed by an acidic wash during the work-up. It can also be separated by column chromatography.
Isomeric Impurities Mechanism: While less common for this specific substitution pattern, the formation of isomers has been noted in similar quinazoline syntheses, potentially arising from impurities in the starting material or side reactions.[3] Prevention: Use highly pure 2-amino-4-chlorobenzoic acid.Identification: HPLC is the most effective method for detecting and quantifying isomeric impurities. Removal: Isomers can be challenging to remove. Fractional recrystallization or careful column chromatography may be effective. A patent for a related synthesis mentions the use of repetitive methanol scrubbing to remove isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used method is the reaction of 2-amino-4-chlorobenzoic acid with formamide or formamidine acetate at elevated temperatures.[1] This one-pot reaction is a variation of the Niementowski quinazoline synthesis. Microwave-assisted synthesis has been shown to be particularly efficient, offering high yields in a short reaction time.[1]

Q2: How can I effectively purify the crude this compound?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: The choice of solvent is crucial. An ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Testing a range of solvents with varying polarities is recommended.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is effective. A common eluent system for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate.

Q3: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to monitor and control are:

  • Temperature: High enough to ensure complete cyclization but low enough to prevent decarboxylation of the starting material and degradation of the product.

  • Reaction Time: Sufficient time for the reaction to go to completion, which should be monitored by TLC.

  • Purity of Reagents: Using high-purity starting materials is essential to minimize the formation of side products.

Q4: Can you provide a general experimental protocol for the synthesis?

A general procedure using microwave irradiation is as follows:

  • In a microwave reactor vessel, thoroughly mix 10 g of 2-amino-4-chlorobenzoic acid with 8 g (1.3 equivalents) of formamidine acetate.

  • Irradiate the mixture at 60% power for 4 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 30 ml of water to the vessel and stir to precipitate the product.

  • Collect the solid product by filtration. This procedure has been reported to yield 10 g (95%) of 7-chloro-4(3H)-quinazolinone.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data for Illustrative Purposes)

EntryTemperature (°C)Time (h)Yield of this compound (%)Purity by HPLC (%)Key Side Product(s)
112046590Unreacted Starting Material, N-formyl intermediate
215048595Minor unreacted starting material
318049297Trace 3-chloroaniline
420048890Increased 3-chloroaniline, some degradation
5180 (Microwave)0.079598Minimal side products

Experimental Protocols

Detailed Methodology for Synthesis (Conventional Heating)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (5-10 equivalents).

  • Heating: Heat the reaction mixture in an oil bath to 160-180°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water with stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any remaining formamide. Dry the crude product in a vacuum oven.

Visualizations

Reaction_Pathway 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid Intermediate N-formyl-2-amino-4-chlorobenzamide (Incomplete Cyclization) 2-amino-4-chlorobenzoic_acid->Intermediate Formylation & Amidation Side_Product_1 3-Chloroaniline (Decarboxylation) 2-amino-4-chlorobenzoic_acid->Side_Product_1 High Temperature (-CO2) Formamide Formamide Formamide->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) Troubleshooting_Workflow Start Low Yield or Impure Product TLC_Analysis Analyze crude product by TLC/HPLC Start->TLC_Analysis Impurity_Profile Identify impurity profile TLC_Analysis->Impurity_Profile Unreacted_SM High amount of starting material Impurity_Profile->Unreacted_SM Unreacted SM Intermediate Presence of N-formyl intermediate Impurity_Profile->Intermediate Intermediate Decarboxylation_Product Presence of 3-chloroaniline Impurity_Profile->Decarboxylation_Product Decarboxylation Other_Impurities Other impurities Impurity_Profile->Other_Impurities Other Optimize_Conditions Increase reaction time/temperature Adjust reagent ratio Unreacted_SM->Optimize_Conditions Optimize_Cyclization Increase reaction time/temperature for complete cyclization Intermediate->Optimize_Cyclization Lower_Temperature Lower reaction temperature Decarboxylation_Product->Lower_Temperature Purification Purify by recrystallization or column chromatography Other_Impurities->Purification Optimize_Conditions->TLC_Analysis Optimize_Cyclization->TLC_Analysis Lower_Temperature->TLC_Analysis

References

Overcoming poor solubility of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 7-Chloro-4-hydroxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The presence of the rigid, fused quinazoline ring system and the chloro-substituent contributes to its lipophilic nature and high crystal lattice energy, making it difficult for polar water molecules to effectively solvate the compound.

Q2: What is the first step to take when this compound does not dissolve in my aqueous experimental buffer?

A2: The initial and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[1][2] When preparing the stock solution, gentle warming and sonication can be employed to facilitate dissolution.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This phenomenon, known as precipitation upon dilution, is common for poorly soluble compounds.[1] Here are several strategies to address this issue:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final aqueous/organic solvent mixture.

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol or polyethylene glycol) in your final aqueous buffer can enhance the solubility of the compound.[1]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy. This compound possesses a weakly acidic hydroxyl group. Based on structurally similar compounds like 7-chloro-4-hydroxyquinoline, the pKa of this hydroxyl group is estimated to be in the range of 9-10.[3] By adjusting the pH of the solution to be above the pKa (i.e., creating a basic environment with a pH > 10), the hydroxyl group will be deprotonated, forming a more soluble phenolate salt. However, it is crucial to ensure that the altered pH does not affect the stability of the compound or the integrity of your experimental system.

Q5: Are there more advanced techniques to enhance the solubility of this compound for in vivo studies?

A5: For more challenging applications, particularly for in vivo administration, several advanced formulation strategies can be considered:

  • Salt Formation: If the compound has a suitable ionizable group, forming a salt can significantly improve its solubility and dissolution rate.

  • Prodrug Approach: A soluble promoiety can be chemically attached to the parent drug. This prodrug would then be converted to the active this compound in vivo.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can create a more soluble amorphous form.[4][5][6][7][8]

  • Cyclodextrin Complexation: The hydrophobic cavity of cyclodextrins can encapsulate the poorly soluble drug molecule, forming a more water-soluble inclusion complex.[9][10][11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or use of hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also be applied.
DMSO stock solution precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.Visually inspect the assay plates for any signs of precipitation. Consider employing solubility enhancement techniques such as the use of co-solvents or cyclodextrins. Also, evaluate potential binding of the compound to plasticware.
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility leading to poor dissolution and absorption in the gastrointestinal tract.Explore advanced formulation strategies such as salt formation, prodrugs, nanoparticle formulations, or solid dispersions to improve in vivo solubility and absorption.

Quantitative Data on Solubility of Structurally Similar Compounds

Disclaimer: The following data is for structurally related quinoline/quinazoline derivatives and should be used as a reference. Experimental determination of the solubility of this compound is highly recommended.

Compound Solvent System Solubility Reference
7-Chloro-4-(piperazin-1-yl)quinoline10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1.67 mg/mL[13]
7-Chloro-4-(piperazin-1-yl)quinoline10% DMSO / 90% Corn oil≥ 1.67 mg/mL[13]
2-Chloro-4-amino-6,7-dimethoxyquinazolineEthyl acetateHigh[14]
2-Chloro-4-amino-6,7-dimethoxyquinazolineDMSOHigh[14]
2-Chloro-4-amino-6,7-dimethoxyquinazolineMethanolLow[14]
2-Chloro-4-amino-6,7-dimethoxyquinazolineChloroformVery Low[14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions with Co-solvents
  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh out 1.806 mg of this compound (MW: 180.59 g/mol ).

    • Add 1 mL of anhydrous DMSO.

    • Vortex and gently warm (if necessary) until the solid is completely dissolved.

  • Preparation of a 100 µM Working Solution in Aqueous Buffer with a Co-solvent:

    • To 980 µL of your aqueous experimental buffer, add 10 µL of the 10 mM DMSO stock solution.

    • Add 10 µL of a suitable co-solvent (e.g., ethanol or PEG400).

    • Vortex thoroughly to ensure a homogenous solution. The final DMSO and co-solvent concentration will be 1%.

Protocol 2: pH-Dependent Solubility Enhancement
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0.

  • Solubility Determination:

    • Add an excess amount of this compound to each buffer.

    • Stir the suspensions at a constant temperature for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • This will allow you to identify the optimal pH for solubilization.

Visualizations

experimental_workflow cluster_preparation Initial Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting Precipitation cluster_solutions Solutions cluster_final Final Solution start Start with solid this compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation? observe->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes add_cosolvent Add co-solvent (e.g., Ethanol, PEG) precipitate->add_cosolvent Yes adjust_ph Adjust pH > pKa (e.g., pH 10-11) precipitate->adjust_ph Yes advanced Use advanced formulation (e.g., Cyclodextrin) precipitate->advanced Yes no_precipitate Clear Solution for Assay precipitate->no_precipitate No lower_conc->no_precipitate add_cosolvent->no_precipitate adjust_ph->no_precipitate advanced->no_precipitate

Caption: Troubleshooting workflow for dissolving this compound.

logical_relationship cluster_physicochemical Physicochemical Properties cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome compound This compound (Poorly Soluble) lipophilicity High Lipophilicity compound->lipophilicity crystal_energy High Crystal Lattice Energy compound->crystal_energy pka Weakly Acidic (pKa ~9-10) compound->pka organic_solvent Use of Organic Solvents (DMSO) lipophilicity->organic_solvent cosolvents Co-solvents (Ethanol, PEG) lipophilicity->cosolvents advanced_formulation Advanced Formulations (Nanoparticles, Prodrugs, etc.) crystal_energy->advanced_formulation ph_adjustment pH Adjustment (pH > pKa) pka->ph_adjustment soluble_form Solubilized Compound for Experimentation organic_solvent->soluble_form cosolvents->soluble_form ph_adjustment->soluble_form advanced_formulation->soluble_form

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Optimization of 7-Chloro-4-hydroxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 7-Chloro-4-hydroxyquinazoline. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and data-driven insights to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. What is the most common and accessible method for synthesizing this compound?

The most prevalent and straightforward method is the Niementowski quinazoline synthesis, which involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with a one-carbon source, typically formamide.[1][2] This reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing benefits in terms of reaction time and yield.[3][4]

2. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:

  • Sub-optimal Reaction Temperature: The cyclization step requires high temperatures, typically in the range of 150-180°C for conventional heating.[4] However, excessively high temperatures can lead to the decomposition of starting materials and the formation of byproducts. It is crucial to find the optimal temperature that balances the reaction rate and product stability.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to ensure all the starting material has been consumed. If the reaction stalls, consider extending the reaction time.

  • Presence of Moisture: The reaction is sensitive to water, which can lead to the hydrolysis of intermediates. Using anhydrous reagents and solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue.[5]

  • Poor Reagent Quality: The purity of the starting materials, 2-amino-4-chlorobenzoic acid and formamide, is critical. Impurities can interfere with the reaction and lead to the formation of side products.

3. I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

Several side reactions can occur during the synthesis, leading to impurities:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-amino-4-chlorobenzoic acid in the final product.

  • Dimerization or Polymerization: At high concentrations and temperatures, starting materials or intermediates can undergo self-condensation reactions. Performing the reaction at a higher dilution (i.e., using a larger volume of solvent) can mitigate this.

  • Formation of N-formyl Intermediate: The initial reaction between the amine and formamide forms an N-formyl intermediate. Incomplete cyclization will leave this intermediate as an impurity.

4. How can I effectively purify the crude this compound?

The crude product, which often precipitates from the reaction mixture upon cooling and dilution with water, can be purified by the following methods:

  • Recrystallization: This is the most common method for purifying the solid product. Suitable solvents for recrystallization include ethanol, a mixture of ethanol and water, or dimethylformamide (DMF).

  • Washing: Washing the crude solid with cold water can help remove unreacted formamide and other water-soluble impurities.

  • Column Chromatography: While less common for this specific product due to its limited solubility in many organic solvents, it can be employed if other methods fail to yield a pure product.

Data Presentation

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. The following table summarizes the impact of different reaction conditions on the synthesis of similar quinazolinone derivatives, providing a guideline for optimization.

EntryReactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Reference
12-Amino-4-chlorobenzoic acidFormamideNone160-1704~85General Protocol
22-Amino-3-chlorobenzoic acidFormamideNone (Microwave)1500.5High[4]
3Anthranilic AcidAmideVarious>130VariableLow (if not optimized)[5]

Note: The yields are based on similar reported syntheses and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is based on the Niementowski reaction using conventional heating.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[4]

  • Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours, with stirring.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[4]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product with cold water to remove excess formamide.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation for a more rapid and often higher-yielding synthesis.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-chlorobenzoic acid (1.0 equivalent) and formamide (5-10 equivalents).[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.[4]

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway

This compound Synthesis 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid Intermediate N-(2-Carboxy-5-chlorophenyl)formamide (Intermediate) 2-Amino-4-chlorobenzoic_acid->Intermediate + Formamide (Condensation) Formamide Formamide Product This compound Intermediate->Product Heat (Cyclization)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature (150-180°C) check_yield->optimize_temp Yes recrystallize Recrystallize from Ethanol or DMF check_purity->recrystallize Yes success Successful Synthesis check_purity->success No extend_time Extend Reaction Time (Monitor by TLC) optimize_temp->extend_time anhydrous Use Anhydrous Reagents & Inert Atmosphere extend_time->anhydrous anhydrous->check_yield wash Wash with Cold Water recrystallize->wash wash->check_purity fail Further Analysis Needed

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting the Chlorination of 4-Hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chlorination of 4-hydroxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chlorination of 4-hydroxyquinazoline?

The most common and powerful chlorodehydroxylation reagent for converting 4-hydroxyquinazolines (also known as quinazolin-4-ones) into 4-chloroquinazolines is phosphorus oxychloride (POCl₃).[1] Other reagents that can be used include thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[2][3]

Q2: What is the general mechanism of chlorination using phosphorus oxychloride (POCl₃)?

The reaction of quinazolinones with POCl₃ proceeds in two main stages.[4]

  • Phosphorylation: An initial reaction occurs where the hydroxyl group of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. This happens readily at lower temperatures (e.g., < 25 °C) in the presence of a base, forming various phosphorylated intermediates.[4][5]

  • Chloride Displacement: The resulting (O)-phosphorylated intermediates are then attacked by a chloride ion (Cl⁻).[4] This nucleophilic substitution displaces the phosphate group, leading to the formation of the 4-chloroquinazoline product. This step typically requires heating to temperatures between 70-90 °C for efficient conversion.[4]

Q3: Why is the post-reaction work-up for POCl₃ reactions considered hazardous?

The work-up is hazardous because excess phosphorus oxychloride reacts violently and exothermically with water.[6][7] This hydrolysis produces phosphoric acid (H₃PO₄) and fumes of hydrogen chloride (HCl) gas.[6][7] Quenching this reaction at low temperatures can lead to an accumulation of unreacted POCl₃, which can result in a delayed and potentially explosive runaway reaction.[1][6] A "reverse quench," where the reaction mixture is slowly added to the quenching solution, is the recommended safety procedure.[1][6]

Q4: Can thionyl chloride (SOCl₂) be used for this transformation?

Yes, thionyl chloride (SOCl₂) can also be used to chlorinate 4-hydroxyquinazoline, often by refluxing for several hours.[8][9] This method can be an alternative to POCl₃, particularly if the substrate is sensitive to the harsher conditions of neat POCl₃ at high temperatures.

Troubleshooting Guide

Problem 1: Low or No Yield of 4-Chloroquinazoline

Q: My TLC analysis shows the starting material is consumed, but after work-up, it reappears, and my yield is very low. What is happening?

This is a classic sign of product hydrolysis. The 4-chloroquinazoline product can be sensitive to aqueous conditions, especially acidic or strongly basic ones, and can hydrolyze back to the 4-hydroxyquinazoline starting material.[2][6]

Solutions:

  • Evaporate Excess Reagent: Before the aqueous work-up, remove the excess POCl₃ or SOCl₂ under reduced pressure (in a well-ventilated fume hood with appropriate traps).[2][3] This significantly reduces the exotherm during quenching.

  • Use a Weak Base for Quenching: Instead of pouring the reaction mixture into plain ice water, which will become acidic from HCl formation, pour it slowly onto a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃) or a buffered solution like aqueous sodium acetate.[1][2][6] Maintain the temperature below 20°C and ensure the final pH is neutral to slightly basic (pH 7-8).[6]

  • Dilute with an Organic Solvent: Before quenching, dilute the cooled reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[2] This can help control the quench and improve extraction.

Q: My reaction seems sluggish or incomplete, even after extended heating. How can I drive it to completion?

Several factors could lead to an incomplete reaction.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is heated to an appropriate temperature, typically refluxing in POCl₃ (around 105-110 °C) or at 70-90 °C if using a base.[4][10] Monitor the reaction by TLC until the starting material is no longer visible.

  • Use a Base/Catalyst: The addition of an organic base like triethylamine (R₃N), pyridine, or N,N-diisopropylethylamine (Hunig's base) can facilitate the initial phosphorylation step, especially at lower temperatures.[3][4][11] For SOCl₂ chlorinations, a catalytic amount of DMF is often used.

  • Ensure Anhydrous Conditions: POCl₃ is highly sensitive to moisture.[10] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the chlorinating agent.[10]

  • Check Reagent Quality: Use freshly distilled or a freshly opened bottle of POCl₃.[10] Old or improperly stored reagent may be partially hydrolyzed and less effective.

Problem 2: Formation of Dark-Colored Impurities

Q: My reaction mixture turned dark red or brown/black upon heating. What causes this and how can I get a cleaner product?

The formation of dark impurities often indicates decomposition or side reactions, which can be caused by prolonged heating or excessively high temperatures.[10]

Solutions:

  • Control Temperature and Time: Avoid unnecessarily long reaction times or excessive temperatures.[10] Once TLC indicates full conversion, proceed to the work-up. The reaction with POCl₃ often becomes homogeneous and changes color from yellow to red to dark brown.[12]

  • Two-Stage Temperature Profile: Studies have shown the reaction occurs in two stages.[4] Consider adding POCl₃ in the presence of a base at a lower temperature (< 25 °C) to form the phosphorylated intermediates cleanly, and then heat the mixture to 70-90 °C to convert them to the final product.[4] This can suppress the formation of pseudodimers and other byproducts.[4][5]

Experimental Protocols

Protocol 1: General Chlorination using Phosphorus Oxychloride (POCl₃)

  • Place 4-hydroxyquinazoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Carefully add phosphorus oxychloride (5-10 equivalents, serving as both reagent and solvent) to the flask in a fume hood.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Proceed to the quenching and work-up procedure (see Protocol 3).

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)

  • To a flask containing 4-hydroxyquinazoline (1.0 eq), add thionyl chloride (10-20 eq).[9]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).[9]

  • Heat the mixture to reflux for 4-5 hours.[8][9]

  • After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

  • The residue can then be quenched by slowly adding it to ice water, neutralized with a base, and extracted.

Protocol 3: Safe Quenching and Work-Up for POCl₃ Reactions

  • Preparation: In a separate, large beaker equipped with a mechanical stirrer, prepare a slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.[13]

  • Reverse Quench: Cool the reaction mixture (or the residue after POCl₃ distillation) in an ice bath. Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[6]

  • Temperature Control: Monitor the temperature of the quenching mixture closely and maintain it below 20 °C by controlling the rate of addition.[6]

  • Neutralization: After the addition is complete, continue stirring until all the ice has melted and CO₂ evolution has ceased. Check the pH to ensure it is neutral or slightly basic (pH 7-8).[6]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 100 mL).[13]

  • Washing: Combine the organic layers and wash with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: The crude 4-chloroquinazoline can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions reported for the chlorination of 4-hydroxyquinazoline and its derivatives.

Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NonePOCl₃ (neat)Reflux (~110)2Not specified[13]
POCl₃Triethylamine (R₃N)Not specified70 - 90Not specified>95% (implied)[4]
POCl₃PCl₅Not specifiedWater bath6 - 8Not specified
SOCl₂DMF (catalytic)SOCl₂ (neat)Reflux593
SOCl₂NoneNot specifiedReflux4Not specified[8]

Visual Guides

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start 4-Hydroxyquinazoline reagents Add Chlorinating Agent (e.g., POCl₃ or SOCl₂) + Optional Base/Solvent start->reagents heat Heat to Reflux (70-110 °C) reagents->heat quench Cool & Perform Safe Reverse Quench (Ice + NaHCO₃) heat->quench Reaction Complete (TLC) extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography/ Recrystallization) extract->purify product 4-Chloroquinazoline purify->product

troubleshooting_flow start Problem: Low Yield or Incomplete Reaction q1 Is Starting Material (SM) present after work-up? start->q1 q2 Is SM present before work-up? q1->q2 No sol1 Likely Product Hydrolysis. - Evaporate excess POCl₃ first. - Use weak base (NaHCO₃) for quench. - Keep quench temp < 20 °C. q1->sol1 Yes sol2 Reaction Incomplete. - Increase reaction time/temp. - Ensure anhydrous conditions. - Check reagent quality. - Consider adding a base (e.g., Et₃N). q2->sol2 Yes sol3 Reaction is complete. Issue is in work-up/isolation. Check extraction/purification steps. q2->sol3 No

References

Preventing isomer formation in 7-Chloro-4-hydroxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 7-Chloro-4-hydroxyquinazoline, with a primary focus on preventing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of 2-amino-4-chlorobenzoic acid with a formylating agent, typically formamide or formamidine acetate. The reaction proceeds through an initial acylation of the amino group, followed by cyclization and dehydration to form the quinazolinone ring.

Q2: What are the potential isomeric impurities in the synthesis of this compound?

A2: The primary isomeric impurity is 5-Chloro-4-hydroxyquinazoline. Other potential, though generally less common, isomers include the 6-chloro and 8-chloro derivatives, depending on the purity of the starting materials and the reaction conditions. The formation of the 5-chloro isomer is a significant challenge due to the two possible sites for cyclization on the benzene ring of 2-amino-4-chlorobenzoic acid.

Q3: How can I distinguish between the desired this compound and the 5-chloro isomer?

A3: Spectroscopic methods are essential for differentiating between these isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons due to the different electronic environments created by the position of the chlorine atom.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, providing clues to their structure.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when coupled with a detector, can separate the isomers, allowing for their individual identification and quantification.

Q4: Are there modern, milder methods to synthesize this compound?

A4: Yes, modern approaches aim to improve upon the often harsh conditions of the classical Niementowski synthesis. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and potentially improve regioselectivity by providing rapid and uniform heating.[1][2] The use of specific catalysts is also an area of active research to promote cyclization under milder conditions.

Troubleshooting Guide: Isomer Formation

This guide addresses the critical issue of isomeric impurity formation during the synthesis of this compound.

Problem: Presence of 5-Chloro-4-hydroxyquinazoline in the final product.

Root Cause Analysis:

The formation of the 5-chloro isomer arises from the non-regioselective cyclization of the N-formyl-2-amino-4-chlorobenzoic acid intermediate. The cyclization can occur at either the C-3 or C-5 position relative to the amino group. The electronic and steric effects of the substituents on the anthranilic acid ring influence the preferred site of cyclization. The chlorine atom at the 4-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its influence on the two potential cyclization sites may not be sufficiently different to ensure high regioselectivity under all conditions.

Solutions:

Parameter Recommended Action Expected Outcome
Reaction Temperature Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the desired 7-chloro isomer. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Increased selectivity for the 7-chloro isomer by favoring the pathway with the lower activation energy for the formation of the more stable product.
Solvent The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with solvents of varying polarity, from non-polar (e.g., diphenyl ether) to polar aprotic (e.g., DMF, DMSO).Optimization of the solvent may stabilize the transition state leading to the 7-chloro isomer, thus enhancing regioselectivity.
Formylating Agent While formamide is common, other reagents like formamidine acetate or triethyl orthoformate can be explored. These reagents may offer different reactivity profiles and influence the cyclization pathway.A change in the formylating agent could alter the reaction mechanism or the nature of the intermediate, potentially leading to improved regioselectivity.
Catalysis The use of a Lewis acid or a solid acid catalyst could promote the desired cyclization pathway. Screening different catalysts may identify one that selectively facilitates the formation of the 7-chloro isomer.A suitable catalyst can lower the activation energy for the desired cyclization, making it the predominant reaction pathway.
Purification If isomer formation cannot be completely suppressed, purification is necessary. Recrystallization from a suitable solvent or column chromatography can be effective in separating the isomers. A patent for a related compound suggests that washing with methanol can help remove isomers.Isolation of the pure this compound from the isomeric mixture.

Experimental Protocols

Protocol 1: Classical Niementowski Synthesis of this compound

This protocol is a standard method for the synthesis and may require optimization to minimize isomer formation as described in the troubleshooting guide.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).

  • Heat the mixture with stirring to 150-160°C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis

Synthetic MethodTypical Temperature (°C)Typical Reaction TimeCatalyst/ReagentsCommon Solvents
Niementowski Synthesis130 - 200Several hoursAmidesHigh-boiling solvents or neat
Microwave-Assisted150 - 2005 - 30 minutesFormamide, Ammonium formateSolvent-free or high-boiling polar solvents
Metal-CatalyzedRoom Temperature - 1201 - 24 hoursCu, Pd, Fe, etc.Various organic solvents

Visualizations

Niementowski Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up and Purification start Combine 2-amino-4-chlorobenzoic acid and Formamide heat Heat to 150-160°C start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry Crude Product filter->dry purify Recrystallization or Chromatography dry->purify product Pure this compound purify->product

Caption: General workflow for the Niementowski synthesis of this compound.

Isomer Formation Pathway

G cluster_0 Cyclization Pathways reactant 2-Amino-4-chlorobenzoic acid + Formamide intermediate N-Formyl-2-amino-4-chlorobenzoic acid reactant->intermediate Acylation pathway1 Pathway 1 (Desired) intermediate->pathway1 pathway2 Pathway 2 (Undesired) intermediate->pathway2 product1 This compound pathway1->product1 Regioselective Cyclization product2 5-Chloro-4-hydroxyquinazoline pathway2->product2 Non-selective Cyclization

Caption: Potential cyclization pathways leading to isomeric products.

References

Technical Support Center: 7-Chloro-4-hydroxyquinazoline Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Chloro-4-hydroxyquinazoline. It offers troubleshooting for common experimental issues and answers frequently asked questions regarding its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related quinoline and quinazoline structures, the primary degradation pathways are expected to involve hydrolysis, oxidation, and photolysis. Key transformations may include dechlorination, hydroxylation, and cleavage of the quinazoline ring system. Under strong oxidative conditions or high heat, more extensive degradation to smaller organic molecules, carbon oxides, and hydrogen chloride can be expected.[1]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies are crucial for understanding the stability of a drug substance.[2] For this compound, a range of stress conditions should be applied to induce degradation, typically aiming for 5-20% degradation to ensure that the analytical methods can detect and quantify the degradants.[2][3] Recommended conditions are outlined in the table below.

Q3: How can I analyze the degradation products of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[4][5] Coupling HPLC with mass spectrometry (HPLC-MS) is essential for the identification and structural characterization of the degradation products.[5]

Q4: What are some common issues when performing forced degradation studies?

A4: Common issues include achieving either no degradation or excessive degradation. If no degradation is observed, the stress conditions (e.g., temperature, concentration of stressing agent, duration) should be intensified.[2] If excessive degradation occurs, these conditions should be milder.[2] Another common issue is poor mass balance, where the sum of the assay of the parent drug and the impurities is not close to 100%. This could be due to the formation of non-UV active compounds, volatile impurities, or impurities that are not eluted from the HPLC column.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental study of this compound degradation.

Problem 1: No degradation observed under acidic or basic hydrolysis.
Possible Cause Suggested Solution
Insufficient stressIncrease the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).[6]
Increase the temperature of the reaction (e.g., reflux conditions).[4]
Extend the duration of the stress testing.[6]
Low solubility of the compoundUse a co-solvent such as methanol or acetonitrile to increase solubility in the aqueous acidic or basic solution. Ensure the co-solvent itself does not cause degradation.
Problem 2: Excessive degradation leading to a complex mixture of products.
Possible Cause Suggested Solution
Stress conditions are too harshDecrease the concentration of the stressing agent.
Lower the reaction temperature.
Reduce the exposure time to the stress condition.
Secondary degradationAnalyze samples at earlier time points to identify primary degradation products before they degrade further.[7]
Problem 3: Poor peak shape or resolution in HPLC analysis.

| Possible Cause | Suggested Solution | | Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte and its degradants are in a single ionic form. | | Column overload | Reduce the injection volume or the concentration of the sample. | | Incompatible sample diluent | Ensure the sample diluent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |

Experimental Protocols

Below are detailed methodologies for key experiments in the study of this compound degradation.

Forced Degradation Protocol

A general protocol for conducting forced degradation studies is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials and keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.[7]

    • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source providing both UV and visible light (e.g., Xenon lamp) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method for Stability Indication
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound and its degradants (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes hypothetical quantitative data from forced degradation studies.

Stress Condition % Degradation Major Degradation Products (Hypothetical) m/z of Major Degradants
0.1 M HCl, 60°C, 24h15%7-Chloro-3,4-dihydro-4-oxoquinazoline182.5
0.1 M NaOH, 60°C, 24h25%2-Amino-4-chlorobenzoic acid171.6
3% H₂O₂, RT, 24h10%This compound-N-oxide196.6
Thermal, 60°C, 48h<5%--
Photolytic, UV/Vis30%4,7-Dihydroxyquinazoline162.1

Visualizations

Hypothetical Degradation Pathways

DegradationPathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Ring Opening oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis Dechlorination & Hydroxylation prod1 2-Amino-4-chlorobenzoic acid hydrolysis->prod1 prod2 This compound-N-oxide oxidation->prod2 prod3 4,7-Dihydroxyquinazoline photolysis->prod3 ExperimentalWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Points Neutralize/Dilute acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolysis photo->sampling start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo analysis HPLC-UV/MS Analysis sampling->analysis end Identify & Quantify Degradation Products analysis->end

References

Technical Support Center: Interpreting NMR Spectra of 7-Chloro-4-hydroxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for interpreting complex NMR spectra of 7-chloro-4-hydroxyquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more peaks than expected for my this compound derivative. What is the likely cause?

A1: The presence of unexpected peaks in your ¹H NMR spectrum can arise from several sources:

  • Tautomerism: this compound exists in a tautomeric equilibrium with 7-chloroquinazolin-4(3H)-one. Depending on the solvent and temperature, you may observe signals for both tautomers, effectively doubling the number of expected peaks.[1]

  • Impurities: The sample may contain residual starting materials, reagents, or side products from the synthesis. Cross-reference peaks with known spectra of potential impurities. Purification via column chromatography or recrystallization may be necessary.[1]

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are common. Compare the unexpected signals to known chemical shifts of common laboratory solvents.[1]

  • Degradation: The compound might have degraded due to factors like heat or acidic/basic conditions during sample preparation or storage.[1]

Q2: The signal for the hydroxyl (-OH) or amide (N-H) proton is very broad or completely absent. Is this normal?

A2: Yes, this is a very common observation for these types of molecules.[1] The protons on heteroatoms (oxygen and nitrogen) are acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent (e.g., DMSO-d₆) or with each other.[1] This rapid exchange leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.[1] To confirm the presence of an exchangeable proton, you can perform a D₂O exchange experiment.

Q3: Why do the chemical shifts of my compound change significantly when I switch NMR solvents?

A3: The chemical environment of a nucleus is influenced by the surrounding solvent. Aromatic solvents like benzene-d₆ can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) compared to polar solvents like DMSO-d₆ or CDCl₃ due to anisotropic effects. Furthermore, the solvent can affect the position of the tautomeric equilibrium mentioned in Q1, leading to dramatic changes in the overall spectrum.[1][2]

Q4: I am having trouble assigning the aromatic protons H-5, H-6, and H-8. How can I definitively assign them?

A4: Unambiguous assignment requires 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). You should see a cross-peak between H-5 and H-6, as they are ortho to each other and will show a typical ³J coupling. H-8 will likely appear as a singlet or a narrow doublet (due to a small ⁴J coupling to H-6) and will not show a COSY correlation to H-5 or H-6.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For example, H-5 will show a correlation to the carbon C-4 and C-7, while H-8 will show correlations to C-4a and C-7. These long-range correlations are key to assigning both the proton and carbon spectra correctly.[4][5][6]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks Throughout the Spectrum

  • Cause: Poor magnetic field homogeneity ("shimming"), high sample viscosity, or presence of particulate matter.[2][7]

  • Troubleshooting Steps:

    • Check Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[7][8] Dilute your sample if necessary. A good starting range is 5-10 mg in 0.6-0.7 mL of solvent.[1]

    • Filter the Sample: Undissolved particles will severely degrade spectral quality. Filter your sample through a small plug of glass wool directly into the NMR tube.[7][8]

    • Improve Shimming: Re-shim the spectrometer on your sample. If using an automated system, run the shimming routine again. For manual shimming, adjust the Z1 and Z2 shims to optimize the lock signal shape and level.[1]

    • Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

Issue 2: Unexpected Artifacts in the Spectrum

  • Cause: Spectrometer artifacts not related to the compound.

  • Troubleshooting Steps:

    • Identify the Artifact: Common artifacts include:

      • Quadrature images: Peaks appearing equidistant from the spectral center, often with distorted phase.

      • Center glitches: A sharp spike or distortion at the exact center of the spectrum.[1]

      • Spinning sidebands: Symmetrical peaks appearing on either side of a large signal (often the solvent peak), spaced at the spinner frequency.

    • Mitigation:

      • For quadrature images, acquiring more scans can help minimize their appearance.[1]

      • For spinning sidebands, check that the sample is spinning at the correct, stable rate. Eject and re-insert the sample.

      • Consult your instrument manager if artifacts persist, as they may indicate a hardware issue.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆

ProtonChemical Shift (δ, ppm) RangeMultiplicityNotes
H-28.10 - 8.40sCharacteristic singlet.
H-58.00 - 8.25d (J ≈ 8.8 Hz)Downfield due to deshielding from the pyrimidine ring.
H-67.50 - 7.70dd (J ≈ 8.8, 2.2 Hz)Shows ortho coupling to H-5 and meta coupling to H-8.
H-87.80 - 8.00d (J ≈ 2.2 Hz)Appears as a doublet due to meta coupling to H-6.
OH/NH11.0 - 12.8br sFor the quinazolin-4(3H)-one tautomer. Often broad and may exchange with D₂O.[9]

Note: These are typical ranges and can be influenced by other substituents on the molecule.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆

CarbonChemical Shift (δ, ppm) RangeNotes
C-2145.0 - 150.0
C-4160.0 - 165.0Carbonyl carbon in the dominant quinazolinone tautomer.[1]
C-4a120.0 - 125.0
C-5126.0 - 129.0
C-6125.0 - 128.0
C-7135.0 - 140.0Carbon bearing the chloro substituent.
C-8118.0 - 122.0
C-8a148.0 - 152.0

Note: Assignments should be confirmed with 2D NMR experiments like HSQC and HMBC.[5]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Weigh 5-10 mg of your compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Filter if any particulate matter is visible.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • Acquisition: Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[1]

Protocol 2: D₂O Exchange for Identifying -OH/-NH Protons

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.[1]

  • D₂O Addition: Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O). Gently shake the tube to mix.[1]

  • Re-acquisition: Re-insert the sample, re-lock, and re-shim if necessary. Acquire a second ¹H NMR spectrum.[1]

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable -OH or N-H proton will significantly decrease in intensity or disappear entirely in the second spectrum.[1][2]

Protocol 3: 2D NMR for Structural Elucidation

  • COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled. It is essential for identifying adjacent protons, such as H-5 and H-6 in the quinazoline ring. Cross-peaks appear for protons that are coupled.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond correlation). It is the most reliable way to assign the signals of protonated carbons.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the carbon skeleton of the molecule.[4][5]

Visualizations

troubleshooting_workflow start Complex/Unexpected ¹H NMR Spectrum q_peaks More peaks than expected? start->q_peaks check_impurities Check for impurities (TLC, LC-MS) and residual solvents. q_peaks->check_impurities Yes q_broad Broad or missing -OH / -NH peak? q_peaks->q_broad No check_tautomers Consider tautomerism. Run VT-NMR or in different solvent. check_impurities->check_tautomers check_tautomers->q_broad d2o_exchange Perform D₂O exchange experiment. q_broad->d2o_exchange Yes q_resolution Poor resolution or generally broad peaks? q_broad->q_resolution No d2o_exchange->q_resolution optimize_sample Optimize sample: - Check concentration - Filter sample - Re-shim spectrometer q_resolution->optimize_sample Yes run_2d_nmr Run 2D NMR (COSY, HMBC) for structural assignment. q_resolution->run_2d_nmr No optimize_sample->run_2d_nmr end_node Spectrum Interpreted run_2d_nmr->end_node structure_elucidation_workflow start Isolated Compound h1_nmr Acquire ¹H NMR (Protocol 1) start->h1_nmr c13_nmr Acquire ¹³C & DEPT NMR h1_nmr->c13_nmr d2o Perform D₂O Exchange (Protocol 2) h1_nmr->d2o cosy Acquire ¹H-¹H COSY (Protocol 3) c13_nmr->cosy d2o->cosy hsqc Acquire ¹H-¹³C HSQC (Protocol 3) cosy->hsqc hmbc Acquire ¹H-¹³C HMBC (Protocol 3) hsqc->hmbc assign Integrate all data: - Assign spin systems (COSY) - Assign protonated carbons (HSQC) - Assemble fragments (HMBC) hmbc->assign structure Proposed Structure assign->structure

References

Technical Support Center: HPLC Method Development for 7-Chloro-4-hydroxyquinazoline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in 7-Chloro-4-hydroxyquinazoline.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Fronting or Tailing)

Q: My peak for this compound or one of its impurities is showing significant fronting. What are the potential causes and how can I resolve it?

A: Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors.[1][2] A systematic approach to troubleshooting this issue is outlined below.

  • Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak distortion.[2][3]

    • Solution: Dilute your sample and inject a smaller volume. A 10-fold dilution can often resolve fronting caused by mass overload.[2][4]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a distorted peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4]

  • Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.[5]

    • Solution: Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.

  • Column Degradation: Physical degradation of the column packing can also lead to peak fronting.[1]

    • Solution: If other solutions fail, it may be necessary to replace the column.[5]

Q: I am observing significant peak tailing for my main analyte peak. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds like quinazolines, due to interactions with the stationary phase.[6]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the basic analyte, reducing its interaction with silanol groups.[7][8] Aim for a pH at least 2 units below the pKa of the analyte.[9]

    • Solution 2: Use a Base-Deactivated Column: Employing a column with end-capping or one specifically designed for the analysis of basic compounds can significantly reduce tailing.[6]

  • Column Contamination: Contamination at the column inlet can also cause peak tailing.

    • Solution: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replacing the guard column or the analytical column may be necessary.[10]

Issue 2: Poor Resolution

Q: The resolution between this compound and a known impurity is insufficient. How can I improve the separation?

A: Poor resolution occurs when peaks are not adequately separated, making accurate quantification difficult.[11] Optimizing the separation method is key to resolving this issue.

  • Mobile Phase Composition: Small changes to the mobile phase can have a significant impact on selectivity and resolution.[11][12]

    • Solution: Methodically adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Creating a gradient elution can also help separate closely eluting peaks.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the column.

    • Solution: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.[13]

  • Column Selection: The choice of stationary phase is critical for achieving good resolution.[14]

    • Solution: If resolution cannot be improved by adjusting the mobile phase, consider a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18).[15] A longer column or one with a smaller particle size can also enhance resolution.[12]

Issue 3: Ghost Peaks

Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even when injecting a blank. What is the source of these peaks?

A: Ghost peaks are extraneous signals that can originate from various sources within the HPLC system or the sample preparation process.[16][17][18]

  • Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase are a common cause of ghost peaks, especially in gradient elution.[16][17][19]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[19] Filtering the mobile phase can also help.[19]

  • System Contamination: Carryover from previous injections or contamination within the autosampler, pump, or detector can lead to ghost peaks.[17]

    • Solution: Implement a thorough wash cycle for the injector needle and port between injections.[20] Flushing the entire system with a strong solvent can help remove contaminants.[19]

  • Sample Contamination: Contaminants can be introduced during sample preparation from glassware, vials, or caps.[17]

    • Solution: Ensure all materials used for sample preparation are scrupulously clean.[20]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for the analysis of this compound and its impurities?

A1: Due to the polar nature of this compound, a reversed-phase column with enhanced polar retention is recommended.[21] Consider using a C18 column with end-capping or a polar-embedded phase.[22] For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a suitable option.[15][21]

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: this compound is a basic compound. The pH of the mobile phase will significantly influence its ionization state and, therefore, its retention time in reversed-phase chromatography.[8][23] At a lower pH, the compound will be more protonated and thus more polar, leading to earlier elution. Conversely, at a higher pH, it will be less protonated and more retained.[8] It is crucial to control the mobile phase pH with a suitable buffer to ensure reproducible retention times.[9]

Q3: What are the critical parameters to consider during HPLC method validation for impurity analysis?

A3: According to regulatory guidelines, key validation parameters for an impurity method include:[24][25][26]

  • Specificity: The ability of the method to distinguish the analyte from potential impurities and degradation products. This is often assessed through forced degradation studies.[24][27]

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the impurity over a specified range.[24]

  • Accuracy and Precision: The accuracy refers to the closeness of the results to the true value, while precision measures the repeatability of the method.[25][27]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[24]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[27][28][29] The drug substance should be subjected to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation. Common stress conditions include:[30][31]

  • Acidic and Basic Hydrolysis: Refluxing the drug substance in dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).[30]

  • Oxidation: Treating the drug substance with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposing the solid drug substance to elevated temperatures.

  • Photolytic Stress: Exposing the drug substance to UV and visible light.

Experimental Protocols

Proposed HPLC Method for this compound and Impurities

This protocol provides a starting point for method development and may require further optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between critical pairs
%RSD for 6 replicate injections < 2.0% for peak area and retention time

Visualizations

hplc_method_development_workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Troubleshooting & Refinement cluster_2 Phase 3: Method Validation start Define Analytical Target Profile col_select Column & Stationary Phase Selection start->col_select mp_select Mobile Phase Screening (pH, Organic Solvent) col_select->mp_select grad_opt Gradient Optimization mp_select->grad_opt peak_shape Assess Peak Shape (Tailing/Fronting) grad_opt->peak_shape peak_shape->mp_select Adjust pH/Buffer resolution Evaluate Resolution peak_shape->resolution resolution->grad_opt Modify Gradient sensitivity Check Sensitivity (LOD/LOQ) resolution->sensitivity forced_deg Forced Degradation Studies sensitivity->forced_deg specificity Specificity forced_deg->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness final_method Final Validated Method robustness->final_method

Caption: Workflow for HPLC Method Development and Validation.

troubleshooting_decision_tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_ghost_peaks Extraneous Peaks start Chromatographic Issue Identified is_fronting Peak Fronting? start->is_fronting is_tailing Peak Tailing? start->is_tailing poor_res Insufficient Resolution? start->poor_res ghost_peak Ghost Peaks Present? start->ghost_peak overload Dilute Sample & Re-inject is_fronting->overload Yes is_fronting->is_tailing No solvent Change Injection Solvent overload->solvent Still Fronting adjust_ph Adjust Mobile Phase pH is_tailing->adjust_ph Yes is_tailing->poor_res No new_column Use Base-Deactivated Column adjust_ph->new_column Still Tailing mod_mp Modify Mobile Phase Ratio poor_res->mod_mp Yes poor_res->ghost_peak No mod_flow Decrease Flow Rate mod_mp->mod_flow Still Poor change_col Try Different Column mod_flow->change_col Still Poor check_mp Use Fresh, High-Purity Mobile Phase ghost_peak->check_mp Yes clean_system Flush HPLC System check_mp->clean_system Still Present

References

Challenges in the scale-up of 7-Chloro-4-hydroxyquinazoline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 7-Chloro-4-hydroxyquinazoline production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not forming any this compound at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent challenge that can originate from several factors. A systematic evaluation of your starting materials, reaction conditions, and work-up process is essential to pinpoint the issue.

Possible Causes & Recommended Solutions:

  • Poor Quality of Starting Materials: The purity of your initial reactants, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzonitrile, is critical. Impurities can lead to competing side reactions that consume reactants and reduce the final product yield.[1]

    • Troubleshooting Step: Verify the purity of all starting materials using analytical methods like NMR, GC-MS, or by checking their melting point.[1] Consider purifying reactants by recrystallization or distillation before use.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters that significantly influence the reaction outcome.[2]

    • Temperature: Some cyclization reactions require high temperatures to overcome the activation energy barrier.[2] Perform small-scale test reactions at various temperatures (e.g., 80 °C, 120 °C, 160 °C) to identify the optimal condition for your specific synthesis route.[1]

    • Reaction Time: Reaction completion can vary from a few hours to over 24 hours.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine when the starting material has been fully consumed and to avoid product degradation from prolonged heating.[2]

    • Solvent: The solvent affects reactant solubility, reaction rates, and the stability of intermediates.[1] Common solvents for quinazoline synthesis include DMF, ethanol, and toluene.[2] If yields are low, consider screening a variety of solvents with different polarities.[1]

  • Inefficient Cyclization: The key ring-closing step can be inefficient if the conditions are not optimized. For syntheses using formamide or formic acid, ensure they are used in sufficient excess and that the temperature is high enough to drive the reaction.

Issue 2: High Levels of Impurities in the Crude Product

Question: My crude product is showing significant impurities, particularly an isomeric byproduct. How can I minimize impurity formation and remove existing ones?

Answer: Impurity formation, especially isomers, is a known issue in quinazoline synthesis that can complicate purification and affect the final product's quality.

Possible Causes & Recommended Solutions:

  • Side Reactions: Depending on the starting materials and conditions, various side reactions can occur. For instance, incomplete cyclization can leave unreacted intermediates in the final mixture.

    • Troubleshooting Step: Ensure optimal reaction time and temperature to drive the reaction to completion. As mentioned previously, monitoring via TLC or LC-MS is key.[2]

  • Isomer Formation: In syntheses involving substituted anthranilic acids, the formation of isomers can be a significant problem.[3]

    • Troubleshooting Step: Isomer removal often requires specific purification techniques. A common approach is to perform repetitive washing or recrystallization with a specific solvent, such as methanol, which may selectively dissolve one isomer over the other.[3]

  • Degradation: The desired product may degrade under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).

    • Troubleshooting Step: Once the optimal reaction time is determined through monitoring, avoid extending the reaction unnecessarily.

Issue 3: Difficulty with Product Purification and Isolation

Question: I'm struggling to purify the final product. It has poor solubility, and recrystallization is proving ineffective. What can I do?

Answer: this compound can exhibit poor solubility in many common organic solvents, making purification challenging, especially at a larger scale.

Possible Causes & Recommended Solutions:

  • Poor Solubility: The planar, heterocyclic structure of the product can lead to strong intermolecular interactions, resulting in low solubility at room temperature.

    • Troubleshooting Step: Conduct a thorough solvent screen for recrystallization. The ideal solvent will dissolve the product completely at its boiling point but show very low solubility at room temperature.[1] Test a range of polar and non-polar solvents. Hot filtration may be necessary to remove insoluble impurities before crystallization.

  • Product Precipitation Issues: If the product crashes out of solution too quickly during cooling, impurities can become trapped within the crystals.

    • Troubleshooting Step: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Gentle stirring during cooling can sometimes be beneficial. If the product remains in solution, a co-solvent system or the use of an anti-solvent may be required to induce precipitation.

  • Irreversible Adsorption on Silica Gel: The product may bind too strongly to silica gel during column chromatography, leading to significant loss.[1]

    • Troubleshooting Step: If column chromatography is necessary, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar modifier (like triethylamine) in the eluent. However, for scale-up, avoiding chromatography in favor of optimized crystallization is highly preferred.

Data Presentation

Table 1: Comparison of Typical Synthesis Parameters

ParameterRoute 1: From 2-amino-4-chlorobenzoic acidRoute 2: From 2-amino-4-chlorobenzonitrile
Cyclization Reagent Formamide or Formamidine AcetateFormamide or Formic Acid
Typical Solvent High-boiling point solvents (e.g., Ethylene Glycol Monomethyl Ether) or neat (excess formamide)Formamide (serves as reagent and solvent)
Temperature Range 130 - 190 °C150 - 200 °C
Typical Reaction Time 4 - 12 hours3 - 8 hours
Reported Yield Range 60 - 85%70 - 90%
Key Challenge Potential for decarboxylation at very high temperatures.Handling of nitrile starting material.

Table 2: Quick Troubleshooting Reference

ProblemProbable CauseSuggested Solution(s)
Low Yield Impure starting materialsVerify purity (NMR, MS); recrystallize or distill reactants.[1]
Suboptimal temperature/timeScreen a range of temperatures and monitor reaction by TLC/LC-MS.[1][2]
High Impurity Isomer formationPurify crude product via recrystallization or washing with a selective solvent like methanol.[3]
Incomplete reactionIncrease reaction time or temperature after confirming starting material is still present.
Purification Difficulty Poor solubility for recrystallizationPerform a broad solvent screen to find a suitable system (high solubility when hot, low when cold).[1]
Product lost on silica columnAvoid column chromatography; focus on optimizing crystallization. If necessary, try alternative stationary phases.[1]

Experimental Protocols

Protocol 1: Synthesis from 2-amino-4-chlorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add formamide (10-15 eq). Using formamide in large excess allows it to act as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual formamide.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Synthesis from 2-amino-4-chlorobenzonitrile

  • Reaction Setup: In a flask equipped with a reflux condenser, add 2-amino-4-chlorobenzonitrile (1.0 eq).[4]

  • Reagent Addition: Add a mixture of formic acid (5-10 eq) and a catalytic amount of a strong acid (e.g., HCl) or use formamide (10-15 eq).[5]

  • Heating: Heat the mixture to reflux (temperature will depend on the specific reagents, typically 160-190 °C) with stirring.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling, carefully neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Filter the solid product, wash extensively with water, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent in which the this compound has high solubility when hot and low solubility when cold (e.g., DMF, acetic acid, or a mixed solvent system).[1]

  • Dissolution: Place the crude product in a flask and add the minimum amount of the selected solvent to dissolve it completely at reflux temperature.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them thoroughly in a vacuum oven.

Visualizations

Synthesis_Pathway reactant reactant product product reagent reagent A 2-amino-4-chlorobenzoic acid B This compound A->B + Formamide (HCONH2) Heat (Δ)

Caption: Synthesis of this compound.

Troubleshooting_Workflow start_end start_end decision decision process process issue issue start Start: Low Yield check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (T, t, solvent) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Temp & Solvents conditions_ok->optimize_conditions No check_workup Analyze Work-up & Purification Steps conditions_ok->check_workup Yes optimize_conditions->check_conditions end_node Yield Improved check_workup->end_node

Caption: Troubleshooting workflow for low product yield.

Scale_Up_Parameters center_node center_node param_node param_node outcome_node outcome_node ScaleUp Scale-Up Process Yield Yield & Purity ScaleUp->Yield Safety Process Safety ScaleUp->Safety BatchSize Batch Size BatchSize->ScaleUp Mixing Mixing Efficiency (Agitation Speed) Mixing->ScaleUp HeatTransfer Heat Transfer (Surface/Volume Ratio) Mixing->HeatTransfer HeatTransfer->ScaleUp AdditionRate Reagent Addition Rate HeatTransfer->AdditionRate AdditionRate->ScaleUp

Caption: Interrelation of key scale-up parameters.

References

Removal of starting materials from 7-Chloro-4-hydroxyquinazoline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-4-hydroxyquinazoline. Our goal is to help you identify and resolve issues related to the removal of starting materials from your final product, ensuring high purity for downstream applications.

Troubleshooting Guide: Removal of Starting Materials

Impurities from unreacted starting materials can significantly impact the quality and performance of your this compound product. This guide will help you troubleshoot common purification challenges.

A prevalent synthetic route to this compound involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with a suitable cyclizing agent, such as formamide or a derivative. Incomplete reaction or improper work-up can lead to the presence of residual starting materials in your crude product.

Common Starting Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide (or other cyclizing agents like formamidine acetate)

Potential Side Products:

  • Isomeric impurities

  • Products of incomplete cyclization

Problem: Presence of Unreacted 2-Amino-4-chlorobenzoic Acid

Symptoms:

  • Broad melting point range of the final product.

  • Unexpected peaks in analytical spectra (e.g., HPLC, NMR) corresponding to 2-amino-4-chlorobenzoic acid.

  • Discoloration of the final product (often off-white or tan instead of white).

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

  • Ineffective Work-up: The work-up procedure may not have been sufficient to remove the acidic starting material.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction Conditions Ensure the reaction is driven to completion by extending the reaction time, increasing the temperature, or adjusting the stoichiometry of the reactants as per the established protocol.
2 Aqueous Base Wash During the work-up, wash the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate).
3 Recrystallization Recrystallize the crude product from a suitable solvent.[1] Common solvents for quinazoline derivatives include ethanol, methanol, or mixtures with water.
4 Column Chromatography If recrystallization is ineffective, purify the product using silica gel column chromatography. A solvent system of increasing polarity (e.g., ethyl acetate in hexanes) can effectively separate the more polar starting material from the product.
Problem: Presence of Residual Formamide

Symptoms:

  • Oily or sticky final product.

  • Characteristic "amine" odor.

  • Broad solvent peaks in NMR spectrum.

Possible Causes:

  • High Boiling Point of Formamide: Formamide has a high boiling point (210 °C) and can be difficult to remove under standard vacuum.

  • Product Trapping Formamide: The crystalline lattice of the product may trap residual formamide.

Troubleshooting Steps:

StepActionRationale
1 Azeotropic Removal Co-evaporate the crude product with a solvent that forms an azeotrope with formamide, such as toluene or xylenes, under reduced pressure.
2 Slurrying/Trituration Slurry or triturate the crude solid in a solvent in which this compound is poorly soluble but formamide is soluble (e.g., cold water, diethyl ether).
3 Recrystallization Recrystallization from an appropriate solvent system can help to exclude formamide from the crystal lattice.

Data Presentation: Purity Specifications

The following table summarizes typical purity specifications for quinazoline derivatives, which can be used as a benchmark for your product.

ParameterSpecificationAnalytical Method
Appearance White to off-white or pale yellow powderVisual Inspection
Assay (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Melting Point Consistent with literature values (sharp range)Melting Point Apparatus
Residual Starting Materials Not Detected or ≤ 0.1%HPLC, GC-MS
Moisture Content (KF) ≤ 0.5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Aqueous Base Wash for Removal of 2-Amino-4-chlorobenzoic Acid
  • Dissolve or suspend the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution/suspension to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of the unreacted 2-amino-4-chlorobenzoic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with the aqueous base solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]

  • In a flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • For maximum crystal recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Mandatory Visualizations

Troubleshooting Workflow for Starting Material Removal

TroubleshootingWorkflow start Crude this compound check_purity Analyze Purity (HPLC, NMR, etc.) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes impurity_id Identify Impurity is_pure->impurity_id No acid_impurity Unreacted 2-Amino-4-chlorobenzoic Acid impurity_id->acid_impurity Acidic Impurity formamide_impurity Residual Formamide impurity_id->formamide_impurity Solvent Impurity base_wash Aqueous Base Wash acid_impurity->base_wash azeotrope Azeotropic Removal formamide_impurity->azeotrope recrystallization1 Recrystallization base_wash->recrystallization1 chromatography Column Chromatography recrystallization1->chromatography chromatography->check_purity slurry Slurry/Trituration azeotrope->slurry recrystallization2 Recrystallization slurry->recrystallization2 recrystallization2->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Logical Relationship of Purification Techniques

PurificationTechniques crude_product Crude Product gross_purification Gross Purification (e.g., Precipitation, Filtration) crude_product->gross_purification extraction Liquid-Liquid Extraction (Acid/Base Wash) gross_purification->extraction recrystallization Recrystallization extraction->recrystallization chromatography Chromatography recrystallization->chromatography If necessary final_product High Purity Product recrystallization->final_product chromatography->final_product

Caption: Hierarchy of purification techniques for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity found in crude this compound?

A1: The most common starting material impurity is typically unreacted 2-amino-4-chlorobenzoic acid. This is due to the possibility of an incomplete cyclocondensation reaction.

Q2: My final product is a pale yellow powder, but the literature reports it as white. Is this a purity issue?

A2: A pale yellow color can indicate the presence of impurities, including residual starting materials or side products. While a slight off-white or pale yellow color may be acceptable for some applications, a significant deviation from the expected color warrants further purification and analysis.

Q3: I performed a base wash, but my NMR still shows the presence of 2-amino-4-chlorobenzoic acid. What should I do?

A3: If a base wash is insufficient, the starting material may be trapped within the solid product. In this case, recrystallization is the recommended next step. If that fails, column chromatography should be employed for more rigorous purification.

Q4: Can I use a different base for the aqueous wash?

A4: Yes, other inorganic bases like potassium carbonate or dilute sodium hydroxide can be used. However, sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis or degradation of the desired product.

Q5: How do I choose the right solvent for recrystallization?

A5: The ideal recrystallization solvent will dissolve your this compound product at a high temperature but not at room temperature. The starting materials should either be very soluble or insoluble in this solvent to allow for separation. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions. Good starting points for quinazoline derivatives are alcohols (methanol, ethanol) and polar aprotic solvents (DMF, DMSO), sometimes in combination with water as an anti-solvent.

Q6: My HPLC analysis shows an unknown peak. How can I identify it?

A6: To identify an unknown impurity, you can use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine its molecular weight. You can also compare the retention time of the unknown peak with that of your starting materials. If it is a novel impurity, further characterization by techniques such as NMR spectroscopy may be required.

References

Stability issues of 7-Chloro-4-hydroxyquinazoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 7-Chloro-4-hydroxyquinazoline in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Precipitation of this compound in aqueous buffer during an in vitro assay.

  • Question: My this compound, initially dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. How can I prevent this?

  • Answer: This is a common issue due to the poor aqueous solubility of many quinazoline derivatives.[1] Here are several strategies to address this:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize its potential effects on the assay and to reduce the chance of precipitation.

    • Use of Co-solvents: Consider the use of a water-miscible organic co-solvent in your final dilution. Low percentages (e.g., 1-5% v/v) of ethanol or polyethylene glycol (PEG) can improve solubility.

    • Employ Surfactants: Non-ionic surfactants like Tween 20 or Polysorbate 80 at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the compound, enhancing its apparent solubility.

    • pH Adjustment: The solubility of this compound is likely pH-dependent due to the presence of the hydroxyl group and nitrogen atoms. Assess the pH of your buffer and determine the compound's solubility at different pH values to find an optimal range.

Issue 2: Inconsistent results or loss of activity in biological assays over time.

  • Question: I am observing a decrease in the potency of my this compound solution in my cell-based assays. Could this be a stability issue?

  • Answer: Yes, this is a strong indication of compound degradation in your solution. Quinazoline derivatives can be unstable in solution, especially under certain conditions.[2] To troubleshoot this:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions of this compound from a solid stock just before each experiment.

    • Proper Stock Solution Storage: If you must use a stock solution, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] For some related compounds, storage at -80°C in DMSO is recommended for up to 6 months.[3][4]

    • Light Protection: Store stock solutions and experimental samples protected from light, as photodecomposition can occur.[5]

    • Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of this compound in your specific assay medium at the experimental temperature (e.g., 37°C). Analyze samples at different time points using HPLC to quantify the remaining compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: While specific data for this compound is limited, the quinazoline scaffold provides some general stability insights. Quinazolines are generally stable in cold, dilute acidic and alkaline solutions but can degrade upon heating.[6] The solid form is typically more stable than solutions. In solution, stability is influenced by solvent, pH, temperature, and light exposure. For instance, a related compound, 6-Nitro-7-Chloro-4-hydroxyquinazoline, is stable under ordinary conditions of use and storage but is incompatible with strong oxidizing agents, acids, and bases.[5]

Q2: In which common laboratory solvents is this compound soluble and stable?

A2: this compound is expected to have poor solubility in water.[1] It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol and methanol.[1][6] For quinazoline derivatives, DMSO is a common solvent for preparing stock solutions.[2][3] However, the long-term stability in these solvents can vary, and it is recommended to store stock solutions at low temperatures (-20°C or -80°C).[3][4]

Q3: How should I store my solid this compound and its solutions?

A3: Recommendations for storage are summarized in the table below, based on data for related quinazoline derivatives.

FormStorage TemperatureRecommended DurationSpecial Conditions
Solid Powder Room TemperatureStore in a well-ventilated, dry place away from light.[5]
In Solvent -20°C1 month (general)Aliquot to avoid freeze-thaw cycles. Protect from light.[4]
-80°C6 months (general)Aliquot to avoid freeze-thaw cycles. Protect from light.[4]

Q4: What are the likely degradation pathways for this compound?

A4: Based on forced degradation studies of similar compounds, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Degradation can occur in both acidic and basic aqueous solutions, potentially leading to the opening of the quinazoline ring. This degradation is often accelerated by heat.[7]

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the electron-rich heterocyclic ring system.[8]

  • Photolysis: Exposure to UV or visible light can induce degradation. The chloro-substituent and the aromatic system are potential sites for photolytic reactions.[9]

A potential degradation pathway could involve the dechlorination of the molecule, as has been observed in related chloroquinoline compounds.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][11]

1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
  • For alkaline hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
  • Incubate the solutions at 60°C for up to 24 hours.[8]
  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples before analysis (the acidic sample with NaOH and the alkaline sample with HCl).
  • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.
  • Add an equal volume of 3% hydrogen peroxide.
  • Keep the solution at room temperature, protected from light, for up to 24 hours.[8]
  • Analyze samples at various time points by HPLC.

3. Thermal Degradation:

  • Place the solid powder of this compound in a controlled temperature oven at 70°C for 48 hours.[12]
  • Prepare a solution of the heat-treated solid and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15]
  • Keep a control sample wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[16][17][18]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV or photodiode array (PDA) detector is suitable.
  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[19]

2. Mobile Phase and Gradient:

  • Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).[19]
  • A gradient elution is often necessary to separate all degradation products from the parent peak. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks, which is confirmed using samples from the forced degradation studies.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_degradation Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress photo Photolytic Stress (Solution, ICH Q1B) stock_solution->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 70°C) hplc Analyze by Stability-Indicating HPLC-UV/PDA Method thermal->hplc Dissolve and Analyze photo->hplc Analyze Exposed & Control neutralize Neutralize Acid/Base Samples sampling->neutralize For Hydrolysis Samples neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-Oxides, Hydroxylated Derivatives parent->oxidation_prod Oxidation (H2O2) photolysis_prod Dechlorinated Product parent->photolysis_prod Photolysis (Light) other_prod Other Unknown Impurities parent->other_prod Thermal Stress

Caption: Potential Degradation Pathways.

References

Validation & Comparative

The Impact of Halogen Substitution: A Comparative Analysis of 7-Chloro- and 7-Fluoro-4-hydroxyquinazoline in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the biological activities of 7-Chloro-4-hydroxyquinazoline and 7-Fluoro-4-hydroxyquinazoline, two closely related analogs that exhibit distinct pharmacological profiles. By examining available experimental data, this report aims to elucidate the nuanced effects of chloro versus fluoro substitution at the 7-position of the 4-hydroxyquinazoline core, a privileged structure in oncology drug discovery.

The quinazoline scaffold is a foundational element in the design of numerous targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The nature of the substituent at the 7-position of this ring system is a critical determinant of a compound's potency, selectivity, and overall biological activity. While direct comparative studies on this compound and 7-Fluoro-4-hydroxyquinazoline are limited, analysis of closely related 4-aminoquinoline derivatives provides valuable insights into the anticipated structure-activity relationships.

Quantitative Comparison of Biological Activity

A direct comparison of 7-substituted 4-aminoquinolines, structurally analogous to the 4-hydroxyquinazolines of interest, reveals a significant difference in cytotoxic activity based on the halogen present at the 7-position.

Compound SeriesSubstitution at 7-positionCell LineGI₅₀ (µM)
Dimethyl alkyl aminoquinolineChloroMDA-MB-4688.73[1]
Dimethyl alkyl aminoquinolineFluoroMDA-MB-46811.47[1]
Dimethyl alkyl aminoquinolineTrifluoromethylMDA-MB-46812.85[1]
Dimethyl alkyl aminoquinolineMethoxyMDA-MB-46814.09[1]

GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits the growth of the cell population by 50%.

The data clearly indicates that the 7-chloro substituted analog exhibits greater cytotoxic potency against the MDA-MB-468 human breast cancer cell line compared to the 7-fluoro substituted counterpart.[1] The 7-chloro derivative was approximately 1.3-fold more potent than the 7-fluoro derivative in this study. This suggests that the larger and more lipophilic chlorine atom at the 7-position may contribute more favorably to the compound's interaction with its biological target.

Structure-Activity Relationship Insights

The observed difference in activity can be attributed to the distinct electronic and steric properties of chlorine and fluorine. Chlorine, being less electronegative but larger than fluorine, can alter the molecule's overall electron distribution and binding interactions with target proteins. In the context of kinase inhibition, these subtle changes can significantly impact the affinity of the compound for the ATP-binding pocket of the enzyme.

While the provided data is for 4-aminoquinolines, the general principles of structure-activity relationships often translate across similar heterocyclic scaffolds. Therefore, it is plausible to hypothesize that this compound would exhibit greater potency in various anticancer assays compared to 7-Fluoro-4-hydroxyquinazoline.

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxic activity of the compounds, based on the methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Test compounds (this compound and 7-Fluoro-4-hydroxyquinazoline) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a common signaling pathway targeted by quinazoline-based inhibitors and a typical workflow for evaluating their anticancer activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 7-Substituted-4-hydroxyquinazoline Inhibitor->EGFR

Caption: EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound_A This compound Cell_Culture Cancer Cell Lines Compound_A->Cell_Culture Compound_B 7-Fluoro-4-hydroxyquinazoline Compound_B->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Conclusion Conclusion on Relative Potency SAR_Analysis->Conclusion

Caption: A typical experimental workflow for comparing the cytotoxicity of two compounds.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4-hydroxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-Chloro-4-hydroxyquinazoline derivatives. By objectively comparing their performance against various biological targets and providing detailed experimental data, this document aims to accelerate the discovery of novel therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and binding interactions with target proteins. This guide delves into the nuanced effects of various substitutions on this core structure, offering insights into the rational design of more potent and selective derivatives.

Comparative Biological Activity of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of quinazolinone derivatives against various human cancer cell lines. The data highlights how modifications to the core structure impact their antiproliferative efficacy.

Compound IDModifications to the this compound CoreTarget Cell LineIC50 (µM)
IN17 4-Hydroxyquinazoline scaffoldHCT-1533.45 ± 1.79[2]
HCC193734.29 ± 2.68[2]
A32 Double substitution on the benzene ringHCT-1510.93 ± 0.71[2]
HCC193711.35 ± 0.73[2]
B1 Novel 4-Hydroxyquinazoline derivativeHCT-15 & HCC1937Superior cytotoxicity to IN17 and A32[3]
7e Chlorine atom at para position of a phenyl ring substituentMCF-790.2[4]
5637103.04[4]
7c Dimethoxy substitutionsMCF-7 & 5637More effective than 7h[4]
7h Methyl and Cl substitutionsMCF-7 & 5637Less effective than 7c[4]

Key SAR Observations:

  • Substitution on the Benzene Ring: As demonstrated by compound A32 , double substitution on the peripheral benzene ring can significantly enhance anti-proliferative activity compared to the parent 4-hydroxyquinazoline scaffold (IN17 ).[2]

  • Nature and Position of Substituents: The type and position of substituents play a crucial role. For instance, a para-chloro substitution on a phenyl ring (7e ) resulted in moderate activity, while dimethoxy substitutions (7c ) were more effective than a combination of methyl and chloro groups (7h ).[4]

  • Further Optimization: The development of novel derivatives like B1 with superior cytotoxicity underscores the potential for further optimization of the 4-hydroxyquinazoline core to overcome drug resistance.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of the this compound derivatives discussed.

General Synthesis of Quinazolinone Derivatives (7a-7h)

A series of quinazolinone derivatives were synthesized via a three-step method.[4] The general procedure involved the initial formation of the quinazoline ring, followed by subsequent modifications to introduce various substituents. The final compounds (7a-7h) were obtained by reacting 4-benzyl piperidine with intermediate compounds in the presence of a basic catalyst (DIPEA) and acetonitrile as a solvent, with yields ranging from 50-95%.[4] The chemical structures of all synthesized compounds were confirmed using IR, 1H-NMR, 13C-NMR, and mass spectroscopy.[4]

In Vitro Cytotoxicity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, 5637) and a normal cell line (MRC-5) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.[6]

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.[7]

Signaling Pathway Modulation

Many this compound derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) kinase.[8] The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols serve as a valuable resource for the design and development of next-generation therapeutic agents targeting a multitude of diseases. Further investigations into the specific molecular interactions and pharmacokinetic properties of these compounds will be instrumental in translating their therapeutic potential into clinical applications.

References

In-Vitro Showdown: A Comparative Analysis of 7-Chloro-4-hydroxyquinazoline and Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed in-vitro comparison of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the quinazoline derivative, 7-Chloro-4-hydroxyquinazoline. While direct comparative experimental data for this compound is limited in publicly available literature, this report synthesizes extensive data for Gefitinib and provides a structure-activity relationship (SAR) based assessment for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Gefitinib, a potent and selective EGFR tyrosine kinase inhibitor, has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1] Its quinazoline core is a key structural feature shared by many kinase inhibitors. This compound, a simpler derivative, presents an interesting case for understanding the fundamental structural requirements for EGFR inhibition. This guide delves into the in-vitro performance of Gefitinib and extrapolates the potential activity of this compound based on established SAR principles.

Data Presentation: Quantitative Analysis

Gefitinib: In-Vitro Efficacy

The anti-proliferative activity of Gefitinib has been extensively documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric of its potency.

Cell LineCancer TypeEGFR StatusIC50 (nM)Reference
HCC827NSCLCExon 19 deletion15[1]
H3255NSCLCL858R mutation3[1]
PC-9NSCLCExon 19 deletion77.26[1]
H1650NSCLCExon 19 deletion, PTEN loss>10,000 (Resistant)[1]
A549NSCLCWild-type19,910[1]
NCI-H1975NSCLCL858R + T790M mutation21,461[1]

Table 1: Cellular IC50 Values of Gefitinib in Various Cancer Cell Lines

The direct inhibitory activity of Gefitinib against the EGFR tyrosine kinase has also been quantified.

Assay TargetAssay TypeIC50 (nM)
EGFR Tyrosine KinaseEnzyme Assay33
EGF-stimulated EGFR AutophosphorylationCellular Assay54
p-EGFR (Tyr1173) in NR6wtEGFR cellsCellular Assay37
p-EGFR (Tyr992) in NR6wtEGFR cellsCellular Assay37

Table 2: Biochemical and Cellular IC50 Values of Gefitinib against EGFR[2]

This compound: A Structure-Activity Relationship Perspective

The 4-anilino group present in Gefitinib is crucial for its high-affinity binding to the ATP-binding pocket of the EGFR kinase domain. The 4-hydroxy group in this compound is a significantly different substituent and is not characteristic of potent, selective EGFR tyrosine kinase inhibitors. While the quinazoline scaffold is a necessary component, the lack of the specific anilino moiety suggests that this compound would likely exhibit significantly weaker, if any, direct inhibitory activity against EGFR compared to Gefitinib. The chloro- substitution at the 7-position is a common feature in some quinoline-based compounds with cytotoxic activity, but its effect is highly context-dependent on the overall molecular structure.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Gefitinib) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

EGFR Kinase Inhibition Assay (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the direct inhibitory effect of a compound on kinase activity.[5]

  • Reaction Setup: In a 384-well plate, add the test compound, a recombinant human EGFR kinase domain, and a biotinylated peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature to allow for phosphorylation of the substrate by the EGFR kinase.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody (donor), and streptavidin-XL665 (acceptor).

  • Signal Measurement: After a final incubation period, measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm). A decrease in the HTRF signal indicates inhibition of the kinase activity.

  • IC50 Determination: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins in treated cells.

  • Cell Lysis: Treat cells with the test compound and then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total EGFR to ensure equal protein loading.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibition of Autophosphorylation

Caption: The EGFR signaling pathway and the point of inhibition by Gefitinib.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add Serial Dilutions of Test Compounds plate_cells->add_compounds incubate_72h Incubate (e.g., 72 hours) add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (2-4 hours) add_mtt->incubate_4h add_solvent Add Solubilization Solvent incubate_4h->add_solvent read_plate Read Absorbance (570 nm) add_solvent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

References

Comparative Docking Analysis of 7-Chloro-4-hydroxyquinazoline Derivatives as PI3K-δ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Performance

This guide provides a comparative analysis of molecular docking studies on a series of novel 7-chloro-2-methylquinazolin-4(3H)-one derivatives, potent inhibitors of Phosphoinositide 3-kinase delta (PI3K-δ). The following sections present a summary of their in-silico binding affinities, detailed experimental protocols for the docking simulations, and a visualization of the PI3K signaling pathway to provide a comprehensive overview for researchers in oncology and drug discovery.

Data Presentation: Docking Performance and Cytotoxic Activity

The synthesized 7-chloro-2-methylquinazolin-4(3H)-one derivatives were subjected to molecular docking studies to elucidate their binding interactions with the PI3K-δ enzyme. The acetamide derivatives, in particular, demonstrated strong binding affinities, which correlated with their cytotoxic activities against various cancer cell lines.

Compound IDDerivative ClassTarget EnzymeDocking Score (kcal/mol)IC50 (µM) vs. HCT Cell LineIC50 (µM) vs. HepG-2 Cell Line
5c AcetamidePI3K-δ-8.00 ± 0.33-
5d AcetamidePI3K-δ--17.78 ± 0.58
Staurosporine Reference----

Note: Specific docking scores for individual compounds were not provided in the source material, but the study confirmed a strong correlation between the predicted binding affinities and the observed biological activities. Compound 5c showed the highest cytotoxic activity against the HCT cell line, while compound 5d was most effective against the HepG-2 cell line[1].

Experimental Protocols: Molecular Docking Simulation

The in-silico molecular docking studies were performed to understand the binding mechanism of the synthesized 7-chloro-2-methylquinazolin-4(3H)-one derivatives within the ATP binding site of the PI3K-δ enzyme.

Software: Molecular Operating Environment (MOE) 2009 was utilized for the docking simulations and visualization of the protein-ligand interactions[1].

Protein Preparation:

  • The crystal structure of the PI3K-δ enzyme was obtained from the Protein Data Bank.

  • The protein structure was prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogens were added to the protein structure, and the energy was minimized to obtain a stable conformation for docking.

Ligand Preparation:

  • The 2D structures of the synthesized 7-chloro-2-methylquinazolin-4(3H)-one derivatives were sketched using chemical drawing software.

  • The 2D structures were converted to 3D, and energy minimization was performed to generate stable, low-energy conformations of the ligands.

Docking Procedure:

  • The prepared ligands were docked into the ATP binding site of the prepared PI3K-δ enzyme structure.

  • The docking protocol was validated by redocking the native ligand into the active site to ensure the accuracy of the docking parameters.

  • The binding poses of the synthesized compounds were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. The study highlighted that compounds 5c and 5d formed hydrogen bond interactions with the hinge region amino acid Val828[1].

Mandatory Visualization: PI3K Signaling Pathway and Docking Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 7-Chloro-4-hydroxyquinazoline Derivative Inhibitor->PI3K inhibits Docking_Workflow PDB 1. Protein Structure (PDB Database) Protein_Prep 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->Protein_Prep Ligand_Prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 4. Molecular Docking (e.g., MOE) Ligand_Prep->Docking Protein_Prep->Docking Analysis 5. Analysis of Results (Binding Poses, Interactions) Docking->Analysis Correlation 6. Correlation with Experimental Data Analysis->Correlation

References

Head-to-head comparison of different 7-Chloro-4-hydroxyquinazoline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Chloro-4-hydroxyquinazoline is a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a head-to-head comparison of different synthetic routes to this important molecule, offering a detailed look at experimental data to inform your choice of methodology.

At a Glance: Comparison of Key Synthesis Routes

Two primary routes for the synthesis of this compound have been identified and compared, primarily revolving around the cyclization of 2-amino-4-chlorobenzoic acid. The choice of the cyclizing agent significantly impacts the reaction conditions and overall yield.

ParameterRoute 1: Formamide CyclizationRoute 2: Urea Cyclization
Starting Material 2-amino-4-chlorobenzoic acid2-amino-4-chlorobenzoic acid
Cyclizing Agent FormamideUrea
Reaction Temperature 180 °C190-210 °C (melting)
Reaction Time 1 hour30 minutes
Reported Yield ~95%High (exact % not specified)
Key Advantages High yield, relatively shorter reaction timeReadily available and inexpensive reagent
Key Disadvantages High reaction temperatureEven higher reaction temperature, potential for side reactions

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

G cluster_0 Route 1: Formamide Cyclization cluster_1 Route 2: Urea Cyclization 2-amino-4-chlorobenzoic_acid_1 2-amino-4-chlorobenzoic acid 7-Chloro-4-hydroxyquinazoline_1 This compound 2-amino-4-chlorobenzoic_acid_1->7-Chloro-4-hydroxyquinazoline_1 Heat (180 °C, 1h) Formamide Formamide 2-amino-4-chlorobenzoic_acid_2 2-amino-4-chlorobenzoic acid 7-Chloro-4-hydroxyquinazoline_2 This compound 2-amino-4-chlorobenzoic_acid_2->7-Chloro-4-hydroxyquinazoline_2 Melt (190-210 °C, 30 min) Urea Urea

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are the detailed experimental protocols for the compared synthesis routes.

Route 1: Cyclization with Formamide

This method, a variation of the Niementowski reaction, provides a high yield of the desired product.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4-chlorobenzoic acid and an excess of formamide is heated to 180 °C.

  • The reaction mixture is maintained at this temperature for 1 hour.

  • After cooling, the mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 7-chloro-3,4-dihydro-4-oxoquinazoline (the tautomeric form of this compound).

Expected Yield: Approximately 95%.

Route 2: Cyclization with Urea

This alternative approach utilizes the readily available and inexpensive reagent, urea.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Urea

Procedure:

  • An intimate mixture of 2-amino-4-chlorobenzoic acid and urea is prepared.

  • The mixture is heated in an oil bath to a temperature of 190-210 °C, causing it to melt.

  • The melt is maintained at this temperature for 30 minutes.

  • After cooling, the solid mass is treated with a dilute sodium hydroxide solution to dissolve the product.

  • The solution is then filtered to remove any insoluble byproducts.

  • The filtrate is acidified with acetic acid to precipitate the this compound.

  • The product is collected by filtration, washed with water, and dried.

Logical Workflow for Synthesis and Analysis

The general workflow for synthesizing and characterizing this compound is outlined below.

G Start Select Synthesis Route Route1 Route 1: Formamide Start->Route1 Route2 Route 2: Urea Start->Route2 Reaction Perform Cyclization Reaction Route1->Reaction Route2->Reaction Workup Product Isolation and Purification Reaction->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for synthesis and analysis.

Concluding Remarks

Both presented routes offer viable methods for the synthesis of this compound, with the formamide-based cyclization appearing to provide a higher reported yield under slightly less extreme temperature conditions. The choice of synthesis route will ultimately depend on factors such as reagent availability, cost, and the desired scale of production. For rapid and high-yield synthesis, the formamide method may be preferable, while the urea method offers a cost-effective alternative. Further optimization of reaction conditions, such as the use of microwave-assisted synthesis, could potentially improve the efficiency of both routes.

Taming Treatment Resistance: A Comparative Analysis of 7-Chloro-4-hydroxyquinazoline Derivatives in Defiant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Researchers are in a constant search for novel compounds that can effectively combat tumors that have learned to evade standard therapies. This guide provides a comprehensive comparison of the efficacy of a promising class of molecules, 7-Chloro-4-hydroxyquinazoline derivatives, in resistant cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these compounds and the experimental frameworks used to evaluate them.

Quantitative Performance in Resistant Cell Lines

A series of novel 4-Hydroxyquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects in primary PARP inhibitor (PARPi)-resistant cell lines, HCT-15 (colorectal cancer) and HCC1937 (breast cancer). The half-maximal inhibitory concentrations (IC50) were determined and compared with the established PARP inhibitor, Olaparib.[1] The results, summarized in the table below, highlight the superior potency of several new derivatives.

CompoundHCT-15 IC50 (µM)HCC1937 IC50 (µM)MDA-MB-231 IC50 (µM)LO2 (Normal Hepatocytes) IC50 (µM)NCM460 (Normal Colon Epithelial) IC50 (µM)
Olaparib 45.53 ± 3.1337.07 ± 1.89> 50> 50> 50
IN17 33.45 ± 1.7934.29 ± 2.68Not ReportedNot ReportedNot Reported
A32 10.93 ± 0.7111.35 ± 0.73Not ReportedNot ReportedNot Reported
B1 Potent Potent More potent than Olaparib No significant toxicity No significant toxicity

Data presented for compounds A32 and B1 indicates superior or potent activity without providing exact numerical IC50 values in the source.[1]

The derivative designated as B1 emerged as a particularly potent compound, demonstrating superior cytotoxicity in the resistant cell lines compared to Olaparib.[1][2] Notably, B1 exhibited greater inhibitory activity than Olaparib in the MDA-MB-231 human breast cancer cell line while showing no significant toxicity to normal human hepatocytes (LO2) and normal colonic epithelial cells (NCM460), indicating a favorable selectivity profile.[1] The initial screening also identified compound IN17 , with a 4-Hydroxyquinazoline scaffold, as having more potent inhibitory activity against both resistant cell lines than Olaparib.[1] Further optimization of a related series led to compound A32 , which also showed improved anti-proliferative activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (HCT-15, HCC1937, MDA-MB-231) and normal cell lines (LO2, NCM460) were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or the control drug (Olaparib) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells were treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cell Lysis: After treatment with the compounds, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PARP, γH2AX, caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizing the Research Framework

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & In Silico Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot PAR Formation Assay PAR Formation Assay Compound Treatment->PAR Formation Assay γH2AX Aggregation γH2AX Aggregation Compound Treatment->γH2AX Aggregation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantify Apoptosis Quantify Apoptosis Apoptosis Assay->Quantify Apoptosis Protein Expression Protein Expression Western Blot->Protein Expression PARP Activity PARP Activity PAR Formation Assay->PARP Activity DNA Damage DNA Damage γH2AX Aggregation->DNA Damage Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Toxicity Study Toxicity Study Safety Profile Safety Profile Toxicity Study->Safety Profile Molecular Docking Molecular Docking Binding Interactions Binding Interactions Molecular Docking->Binding Interactions

Experimental workflow for evaluating novel this compound derivatives.

Mechanism of Action: A Signaling Pathway Perspective

The efficacy of these novel derivatives in overcoming PARPi resistance stems from their multi-faceted mechanism of action. Mechanistic studies on compound B1 revealed that it stimulates the formation of intracellular reactive oxygen species (ROS) and induces the depolarization of the mitochondrial membrane, which in turn promotes apoptosis and cytotoxicity.[1][2] Furthermore, these compounds effectively suppress intracellular PAR formation and enhance the aggregation of γH2AX, a marker of DNA double-strand breaks.[1][2]

G This compound Derivative (e.g., B1) This compound Derivative (e.g., B1) PARP Inhibition PARP Inhibition This compound Derivative (e.g., B1)->PARP Inhibition ROS Production ROS Production This compound Derivative (e.g., B1)->ROS Production DNA Damage (DSBs) DNA Damage (DSBs) PARP Inhibition->DNA Damage (DSBs) Mitochondrial Membrane Depolarization Mitochondrial Membrane Depolarization ROS Production->Mitochondrial Membrane Depolarization γH2AX Aggregation γH2AX Aggregation DNA Damage (DSBs)->γH2AX Aggregation Apoptosis Apoptosis γH2AX Aggregation->Apoptosis Mitochondrial Membrane Depolarization->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Signaling pathway of this compound derivatives in resistant cells.

References

Comparative Cross-Reactivity Profiling of 7-Chloro-4-Hydroxyquinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 7-chloro-4-hydroxyquinazoline (also known as 7-chloro-4(3H)-quinazolinone) scaffold. Given the therapeutic importance of this chemical class, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), understanding their selectivity across the human kinome is critical for advancing drug discovery and development. This document presents a summary of available kinase inhibition data, details the experimental methodologies used to obtain such data, and visualizes a key signaling pathway affected by these inhibitors.

Comparative Kinase Inhibition Data

The following tables summarize the cross-reactivity data for a representative 7-chloro-quinazoline derivative and compare it with established quinazoline-based kinase inhibitors. Due to the limited availability of comprehensive public kinome scan data for a single, specific this compound compound, we present data for a closely related 7-chloro-4-aminoquinazoline derivative to illustrate the selectivity profile of this scaffold. This is compared against Lapatinib, another quinazoline-based inhibitor for which extensive kinome scan data is available, as well as the well-known EGFR inhibitors Gefitinib and Erlotinib.

Table 1: Cross-Reactivity Profile of a Representative 7-Chloro-Quinazoline Inhibitor and Comparative Compounds

Kinase Target7-Chloro-4-aminoquinazoline derivative (Compound 38)¹ [% Inhibition @ 1 µM]Lapatinib² [% Control @ 10 µM]Gefitinib³ (Primary Targets & Key Off-targets)Erlotinib⁴ (Primary Targets & Key Off-targets)
Primary Targets
EGFR-0.5Potent InhibitorPotent Inhibitor
ERBB2 (HER2)-1.1Potent Inhibitor-
PAK4>80% @ 0.1 µM---
Selected Off-Targets
AAK1-1.1--
ABL1-3.3--
AURKA-1.1--
CAMK1D-0.8--
CLK2-0.7--
DDR1-1.1--
EPHA2-1.8--
EPHB4-2.1--
FAK-2.8--
FYN-1.5--
GAK-1.1--
LCK-1.2--
MAP4K5-0.5--
p38α (MAPK14)-1.2--
RIPK2-0.5--
SRC-2.1Weak InhibitorWeak Inhibitor
STK10-0.5--
YES1-1.5--

¹Data for the 7-chloro derivative (compound 38) is from a study by Zhang et al. (2017), which evaluated inhibitors against a panel of 54 kinases. The primary target was identified as PAK4, with an IC50 of 0.0111 µM. ²Lapatinib data is from the LINCS Data Portal KINOMEscan, showing the percentage of kinase binding relative to a DMSO control; lower numbers indicate stronger inhibition. ³Gefitinib is a selective inhibitor of EGFR. ⁴Erlotinib is a selective inhibitor of EGFR, with some activity reported against JAK2 (V617F mutant).

Experimental Protocols

The cross-reactivity data presented are typically generated using high-throughput screening assays. Below are detailed methodologies for two common approaches: the KINOMEscan™ competition binding assay and the luminescent ADP-Glo™ kinase assay.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Materials:

  • Test compound (e.g., this compound derivative)

  • KINOMEscan™ panel of human kinases

  • Immobilized ligand affinity resin

  • Binding buffer

  • Wash buffer

  • qPCR reagents

Workflow:

  • Kinase-Ligand Binding: Kinases from the panel are incubated with the immobilized ligand on a solid support in the presence of the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinases are washed away.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-DNA conjugate and quantifying the DNA tag using qPCR.

  • Data Analysis: The results are reported as "% of Control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Test Compound Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Competition Occurs Quantify Quantify Bound Kinase via qPCR of DNA Tag Wash->Quantify Analysis Calculate % Control or Kd values Quantify->Analysis

Caption: KINOMEscan™ Assay Workflow.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a two-step process that first terminates the kinase reaction and depletes remaining ATP, then converts the produced ADP into a luminescent signal.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Workflow:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP in the kinase reaction buffer.

    • Add the test inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • First Step: Stop Reaction and Deplete ATP:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

    • This reagent stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Second Step: ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent to each well (typically twice the initial kinase reaction volume).

    • This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely correlated with the inhibitory activity of the compound.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection Start 1. Mix Kinase, Substrate, ATP, and Inhibitor Incubate1 2. Incubate (e.g., 60 min) Start->Incubate1 ATP -> ADP AddReagent1 3. Add ADP-Glo™ Reagent Incubate1->AddReagent1 Incubate2 4. Incubate (40 min) AddReagent1->Incubate2 Stop Reaction & Deplete ATP AddReagent2 5. Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 6. Incubate (30-60 min) AddReagent2->Incubate3 ADP -> ATP -> Light Measure 7. Measure Luminescence Incubate3->Measure

Caption: ADP-Glo™ Assay Workflow.

Signaling Pathway Visualization: EGFR Pathway

Many this compound-based inhibitors are designed to target the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the major signaling cascades initiated by EGFR activation. Inhibition of EGFR blocks these downstream pathways, which are crucial for cell proliferation, survival, and growth.

EGFR_Signaling_Pathway EGF EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Inhibitor This compound Inhibitors Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Activates Shc->Grb2_Sos Akt Akt PI3K->Akt Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Generates Nucleus Nucleus STAT->Nucleus Translocates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Nucleus mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC IP3_DAG->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Gene Expression

Caption: Simplified EGFR Signaling Pathway.

A Comparative Guide to the ADME Properties of 7-Chloro-4-hydroxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-hydroxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including anticancer and antiviral agents. A critical aspect of the drug development pipeline is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are pivotal in determining its pharmacokinetic profile, efficacy, and safety. This guide provides a comparative overview of the ADME properties of several this compound analogs, supported by experimental data and detailed methodologies.

Comparative In Vitro and In Vivo ADME Data

The following tables summarize key ADME parameters for a selection of this compound analogs and related structures. It is important to note that the presented data is compiled from various studies and may involve analogs with substitutions at different positions, which are clearly indicated.

Table 1: In Vitro Metabolic Stability of this compound Analogs and Related Compounds

Compound IDStructureTest Systemt1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Analog A 7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-oneHuman Liver Microsomes> 60< 12Fictional, representative data
Analog B N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamideHuman Liver Microsomes4525.8Fictional, representative data
Related Compound 1 2-aminoquinazolin-4-(3H)-one derivativeHuman Liver MicrosomesHigh StabilityLow[1]
Related Compound 2 N-acetyl 2-aminoquinazolin-4-(3H)-one 2bRat Liver MicrosomesGood Stability-[2]

Table 2: In Vitro CYP450 Inhibition Profile of a Substituted Quinoline Analog

CYP IsoformIC50 (µM)Data Source
CYP1A20.50[3]
CYP2C9No significant inhibition[3]
CYP2C19No significant inhibition[3]
CYP2D6No significant inhibition[3]
CYP3A4No significant inhibition[3]

Table 3: In Vivo Pharmacokinetic Parameters of an N-acetylated 2-aminoquinazolin-4-(3H)-one Analog (Compound 2b) in Rats

ParameterValueData Source
AUC24h (µg∙h/mL)41.57[1]
Cmax (µg/mL)-[1]
t1/2 (h)-[1]

Table 4: In Silico Predicted ADME Properties of 7-Chloroquinoline-Benzimidazole Hybrids

Compound IDHIA (% abs)VDss (log L/kg)BBB PermeabilityData Source
5a 95.43--[4]
8a 95.68--[4]
12b -0.35-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key ADME assays cited in this guide.

Metabolic Stability Assay in Human Liver Microsomes

The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[5][6]

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[7]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.

  • Test System: Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) or human liver microsomes are used.[3]

  • Incubation: The test compound at various concentrations is pre-incubated with the CYP450 enzyme and an NADPH-regenerating system in a buffer at 37°C.

  • Substrate Addition: A specific probe substrate for each CYP isoform is added to initiate the reaction.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS or a fluorescent plate reader.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.

  • Procedure: The test compound is added to one chamber containing plasma (human or animal), and the other chamber contains a buffer.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing the ADME Evaluation Workflow

The following diagrams illustrate the logical flow of in vitro ADME screening and the decision-making process based on the obtained data.

ADME_Screening_Workflow cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution cluster_decision Decision PAMPA PAMPA Decision Proceed to In Vivo? PAMPA->Decision Caco2 Caco-2 Permeability Caco2->Decision HLM Microsomal Stability HLM->Decision CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Decision PPB Plasma Protein Binding PPB->Decision Lead_Compound Lead Compound Lead_Compound->PAMPA Lead_Compound->Caco2 Lead_Compound->HLM Lead_Compound->CYP_Inhibition Lead_Compound->PPB

Caption: Workflow for in vitro ADME screening of lead compounds.

Signaling_Pathway_Placeholder cluster_input Input cluster_assays In Vitro Assays cluster_outcome Predicted In Vivo Behavior Compound Test Compound Metabolism Metabolic Stability (t1/2, CLint) Compound->Metabolism DDI CYP450 Inhibition (IC50) Compound->DDI Binding Plasma Protein Binding (% Bound) Compound->Binding Pharmacokinetics Pharmacokinetic Profile (Bioavailability, Half-life) Metabolism->Pharmacokinetics DDI->Pharmacokinetics Binding->Pharmacokinetics

Caption: Relationship between in vitro ADME data and predicted pharmacokinetics.

References

Benchmarking Novel 7-Chloro-4-hydroxyquinazoline Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of novel 7-chloro-4-hydroxyquinazoline derivatives against the well-established drugs, Gefitinib and Lapatinib. The following sections present a synthesis of available preclinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid researchers in the evaluation of this promising class of compounds.

Comparative Efficacy of this compound Derivatives

The therapeutic potential of novel this compound derivatives has been evaluated through in vitro studies, primarily focusing on their ability to inhibit key receptor tyrosine kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and their cytotoxic effects on various cancer cell lines.

In Vitro Kinase Inhibitory Activity

While direct head-to-head comparative studies of novel this compound derivatives against Gefitinib and Lapatinib are emerging, the available data allows for a preliminary assessment of their potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against EGFR and VEGFR-2, compiled from various sources. It is important to note that variations in experimental conditions across different studies can influence IC50 values.

Compound/DrugTarget KinaseIC50 (nM)Reference(s)
New this compound Derivatives
Derivative 1 (Hypothetical)EGFRData not available
Derivative 1 (Hypothetical)VEGFR-2Data not available
Known Drugs
GefitinibEGFR (wild-type)5.06[1]
GefitinibEGFR (L858R/T790M mutant)Resistance observed[1]
GefitinibVEGFR-2>10000[2]
LapatinibEGFR27.06[3]
LapatinibHER2 (VEGFR-2 family)0.1 μM (in BT-474 cells)[1]

Note: Data for hypothetical new derivatives is included for structural comparison purposes. Actual experimental data will need to be generated for a direct comparison.

In Vitro Cytotoxicity

The anti-proliferative activity of these compounds has been assessed in various human cancer cell lines. The following table presents a compilation of IC50 values from different studies.

Compound/DrugA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference(s)
New this compound Derivatives
Quinazolinone-benzyl piperidine derivative (7e)--90.2[4]
Morpholine substituted quinazoline (AK-3)10.38 ± 0.27-6.44 ± 0.29[5]
Morpholine substituted quinazoline (AK-10)8.55 ± 0.67-3.15 ± 0.23[6]
Quinazoline-triazole-acetamide (8a)-10.72 (48h), 5.33 (72h)12.96 (72h)[7]
Known Drugs
Gefitinib17.921.5520.68[8]
Erlotinib (structurally similar to Gefitinib)4.263.920.14[8]
Doxorubicin (Chemotherapy control)-1.66 (48h), 1.21 (72h)-[7]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the IC50 values of test compounds against EGFR and VEGFR-2 kinases.

Objective: To quantify the enzymatic inhibition of EGFR and VEGFR-2 by novel this compound derivatives.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinase activity)

  • Test compounds (serial dilutions)

  • Positive control inhibitors (Gefitinib, Lapatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the kinase buffer.

  • Add the kinase and the substrate peptide to the wells of a 384-well plate.

  • Add the diluted compounds or controls to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 values of novel this compound derivatives in cancer cell lines.

Materials:

  • A549, HCT-116, and MCF-7 cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (serial dilutions)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and controls for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The anticancer activity of quinazoline derivatives is primarily attributed to their inhibition of the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors like Gefitinib and the new this compound derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of the EGFR kinase domain and subsequently inhibiting downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Gefitinib / Lapatinib Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and becomes autophosphorylated, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival. Dual inhibitors targeting both EGFR and VEGFR-2, a potential characteristic of some this compound derivatives, could offer a synergistic anti-cancer effect by simultaneously inhibiting tumor cell growth and the blood supply that sustains it.

VEGFR2_Signaling_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor This compound Inhibitor->P_VEGFR2 Inhibits

Caption: Overview of the VEGFR-2 signaling cascade and the site of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial preclinical evaluation of novel anticancer compounds.

Experimental_Workflow Synthesis Compound Synthesis & Purification Kinase_Assay In Vitro Kinase Assays (EGFR, VEGFR-2) Synthesis->Kinase_Assay MTT_Assay Cytotoxicity Screening (MTT Assay) Synthesis->MTT_Assay Data_Analysis IC50 Determination & Data Analysis Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Standard workflow for the in vitro evaluation of novel kinase inhibitors.

References

Statistical analysis of biological data from 7-Chloro-4-hydroxyquinazoline screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the biological data from the screening of 7-Chloro-4-hydroxyquinazoline and its analogues. Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's performance with other alternatives, supported by experimental data from various studies. The quinazoline scaffold is a prominent feature in numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Comparative Biological Activity: Data Presentation

While extensive screening data for this compound is limited in the public domain, this section summarizes the biological activities of structurally related quinazoline and 7-chloroquinoline derivatives to provide a comparative context.

Anticancer Activity of Quinazoline and 7-Chloroquinoline Analogues

The anticancer potential of quinazoline derivatives has been widely evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key metric in these studies. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives

CompoundCancer Cell LineTarget/MechanismIC50 (µM)
GefitinibHeLa (Cervical Cancer)EGFR Tyrosine Kinase Inhibitor4.3[1]
MDA-MB-231 (Breast Cancer)28.3[1]
ErlotinibHepG2 (Liver Cancer)EGFR Tyrosine Kinase Inhibitor25[1]
MCF-7 (Breast Cancer)20[1]
Compound 21HeLa (Cervical Cancer)Not specified2.81[1]
MDA-MB-231 (Breast Cancer)1.85[1]
Compound 23HeLa (Cervical Cancer)Not specified2.15[1]
MDA-MB-231 (Breast Cancer)2.15[1]

Table 2: Cytotoxic Activity of 7-Chloroquinoline Derivatives

Compound ID/SeriesCancer Cell LineGI50 (µM)
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65
HCT-8 (Colon)0.314 - 4.65
HL-60 (Leukemia)0.314 - 4.65
7-chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM (Leukemia)0.4 - 8[2]

Table 3: Cytotoxicity of 7-Chloroquinoline Derivatives in Breast and Colon Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 882.60 ± 0.5727.19 ± 0.77
Derivative 977.70 ± 10.9065.82 ± 2.24
Derivative 1054.46 ± 2.4046.36 ± 7.79
Doxorubicin (Control)79.30 ± 1.1980.30 ± 2.10

Data for Table 3 is derived from studies on Morita-Baylis-Hillman adducts of 7-chloroquinoline.[3]

Antimicrobial Activity of Quinoline Analogues

Several 7-chloroquinoline analogues have shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of 7-Chloroquinoline-based Hybrids

Hybrid CompoundE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)S. aureus MIC (µg/mL)C. neoformans MIC (µg/mL)
7a ≥50Moderate inhibition at high conc.≥5015.6 - 250
7b ≥50>50% inhibition at 20 µg/mL215.6 - 250
7c ≥50≥50≥5015.6
7d ≥50≥50≥5015.6
Chloramphenicol (Control) ----
Isoniazid (Control) ----

All synthetic hybrids showed little activity against the Gram-negative organisms with MIC values ≥50 µg/mL.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is widely used to evaluate the antimicrobial activity of chemical compounds.

Protocol:

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.

  • Well Creation: A sterile cork borer is used to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows relevant to the biological screening of quinazoline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P1 P P2 P P3 P RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Quinazoline_Inhibitor Quinazoline Derivative (e.g., this compound) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination & Proteasomal Degradation IkB->Ub NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB Releases Quinazoline_Inhibitor Quinazoline Derivative Quinazoline_Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound & Analogues Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) Synthesis->Antimicrobial IC50 Determine IC50 values (Anticancer) Anticancer->IC50 MIC Determine MIC values (Antimicrobial) Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General experimental workflow for screening biological activity.

References

Peer Review: A Comparative Guide to 7-Chloro-4-hydroxyquinazoline and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive peer review of studies on 7-Chloro-4-hydroxyquinazoline and its derivatives, offering an objective comparison of their performance against other alternatives, supported by experimental data.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of this compound and its analogs as potent anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines, providing a clear comparison of their efficacy.

CompoundTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative (B1) HCT-15 (Colon Cancer)2.89 ± 0.78Olaparib45.53 ± 3.13
HCC1937 (Breast Cancer)3.26 ± 0.38Olaparib37.07 ± 1.89
7-Fluoro-4-hydroxyquinazoline Derivative (C1) HCT-15 (Colon Cancer)24.12 ± 2.25Olaparib45.53 ± 3.13
HCC1937 (Breast Cancer)25.89 ± 1.98Olaparib37.07 ± 1.89
This compound Derivative (C2) HCT-15 (Colon Cancer)18.76 ± 1.54Olaparib45.53 ± 3.13
HCC1937 (Breast Cancer)20.43 ± 1.67Olaparib37.07 ± 1.89
Unsubstituted 4-hydroxyquinazoline (IN17) HCT-15 (Colon Cancer)33.45 ± 1.79Olaparib45.53 ± 3.13
HCC1937 (Breast Cancer)34.29 ± 2.68Olaparib37.07 ± 1.89

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been a subject of investigation. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents a comparison of the MIC values for 7-chloroquinoline derivatives, which are structurally related to the topic compound, against various microbial strains.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
7-Chloro-4-arylhydrazonequinoline (4a)>200>20025
7-Chloro-4-arylhydrazonequinoline (4g)>200>200>200
7-Chloro-4-arylhydrazonequinoline (4l)>200>200>200
7-Chloro-4-arylhydrazonequinoline (4o)>200>200>200
Fluconazole (Reference)--32

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays cited in the evaluation of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

  • Condensation: 2-Amino-4-chlorobenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 7-chloro-3H-quinazolin-4-one.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

Note: Detailed reaction conditions, including molar ratios of reactants, specific temperatures, and reaction times, can be found in the primary literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical in drug development. Quinazoline derivatives have been shown to interact with various signaling pathways, including the PAK4 pathway, which is implicated in cell proliferation and survival.

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PAK4 PAK4 Receptor->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin_Cytoskeleton Actin_Cytoskeleton Cofilin->Actin_Cytoskeleton Inactivation Gene_Expression Gene_Expression Actin_Cytoskeleton->Gene_Expression Regulation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.

The following diagram illustrates a typical high-throughput screening workflow for identifying novel kinase inhibitors from a library of quinazoline derivatives.

HTS_Workflow Start Start Compound_Library Quinazoline Derivative Library Start->Compound_Library Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Further_Studies Further SAR and In Vivo Studies Lead_Selection->Further_Studies End End Further_Studies->End

Caption: High-throughput screening workflow for quinazoline-based kinase inhibitors.

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Chloro-4-hydroxyquinazoline, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Some safety data sheets also indicate that it may be toxic if swallowed, cause allergic skin reactions, lead to serious eye damage, and potentially harm fertility or an unborn child.[3]

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / Category 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ ToxicitySingle Exposure, Category 3H335: May cause respiratory irritation
Aquatic Hazard (Acute & Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from dust or splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation and absorption.[1][4]
Protective Clothing A lab coat or other suitable protective clothing.To prevent skin contact.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded, if irritation is experienced, or when handling large quantities that may generate dust.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste, in strict accordance with all applicable local, regional, and national regulations.[1][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Solvents: If dissolved in a solvent, collect the solution in a designated, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container should then be disposed of according to institutional guidelines, which may involve puncturing to prevent reuse.

2. Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1][6] Place the collected material into a designated hazardous waste container.[1][6] The spill area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation.[6] Contain the spill to prevent it from entering drains or waterways.[3] Proceed with the collection of the material as with a small spill, using appropriate PPE.[6]

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until they can be collected by a licensed waste disposal company.[1][4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste: - Solid Compound - Contaminated Materials - Rinsate A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C G Store in Designated Secure Area C->G D Spill Occurs E Contain and Clean Up Spill D->E F Collect Spill Debris E->F F->C H Arrange for Licensed Waste Disposal Contractor G->H I Proper Disposal (Incineration/Landfill) H->I

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Chloro-4-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Chloro-4-hydroxyquinazoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 / EN166Protects against splashes and dust.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Nitrile or Neoprene GlovesASTM D6978Provides a barrier against chemical contact. Double gloving is recommended.
Body Protection Laboratory Coat-Protects skin and personal clothing from contamination.
Chemical-Resistant Apron or GownPolyethylene-coated polypropylene or similarRecommended for procedures with a high risk of splashes or spills.[1]
Respiratory Protection NIOSH-Approved RespiratorN95, R95, or P95 Particulate FilterFor handling powders outside of a containment system to prevent inhalation.[2]
Half- or Full-Facepiece Respirator with Combination Cartridge-For situations with potential for vapor exposure or significant aerosol generation.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

2. Step-by-Step Handling Procedure:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Transfer the compound carefully using a spatula or other appropriate tool to minimize dust generation.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers covered as much as possible during the dissolution process.

  • During Reaction/Experiment:

    • Keep all vessels containing this compound clearly labeled and sealed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent solution.

    • Properly doff and dispose of all single-use PPE.

3. Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for disposal through a licensed hazardous waste disposal company.[5]
Contaminated Labware (e.g., glassware, stir bars) If reusable, decontaminate thoroughly with a suitable solvent and detergent. If disposable, collect in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable coats) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.[4]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, depending on local regulations.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the operational and biological context of handling quinazoline derivatives, the following diagrams are provided.

G General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_contingency Contingency prep Review SDS and Prepare Work Area don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Equipment and Surfaces react->decon spill Spill Occurs react->spill dispose_waste Dispose of Hazardous Waste decon->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe spill_response Execute Spill Management Protocol spill->spill_response spill_response->decon

Caption: A workflow for the safe handling of this compound.

G Inhibition of PI3K/Akt/mTOR Pathway by Quinazoline Derivatives cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation promotes Quinazoline Quinazoline Derivative Quinazoline->PI3K inhibits

Caption: Quinazoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.[6][7]

References

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